molecular formula C22H26N4O B8201583 Zastaprazan CAS No. 2133852-18-1

Zastaprazan

Cat. No.: B8201583
CAS No.: 2133852-18-1
M. Wt: 362.5 g/mol
InChI Key: FEQFUBYYZYQTOJ-UHFFFAOYSA-N
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Description

Zastaprazan is a useful research compound. Its molecular formula is C22H26N4O and its molecular weight is 362.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

azetidin-1-yl-[8-[(2,6-dimethylphenyl)methylamino]-2,3-dimethylimidazo[1,2-a]pyridin-6-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O/c1-14-7-5-8-15(2)19(14)12-23-20-11-18(22(27)25-9-6-10-25)13-26-17(4)16(3)24-21(20)26/h5,7-8,11,13,23H,6,9-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQFUBYYZYQTOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CNC2=CC(=CN3C2=NC(=C3C)C)C(=O)N4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2133852-18-1
Record name Zastaprazan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2133852181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ZASTAPRAZAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9S9KZX5MD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Zastaprazan Citrate: A Comprehensive Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zastaprazan citrate is a next-generation potassium-competitive acid blocker (P-CAB) developed for the treatment of acid-related gastrointestinal disorders.[1] It functions by directly inhibiting the gastric H+/K+-ATPase, the proton pump responsible for the final step of gastric acid secretion.[2][3] This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of key pathways and workflows.

Core Mechanism of Action: Potassium-Competitive Acid Blockade

This compound is a potent, selective, and reversible inhibitor of the gastric H+/K+-ATPase.[4] Unlike proton pump inhibitors (PPIs) which require acid activation and form covalent bonds with the proton pump, this compound acts through a distinct mechanism.[5] It competes with potassium ions (K+) for binding to the H+/K+-ATPase, thereby preventing the conformational changes necessary for proton translocation into the gastric lumen.[4][5] This direct and competitive inhibition allows for a rapid onset of action and sustained suppression of gastric acid secretion.[1]

The key features of this compound's mechanism of action include:

  • Direct Inhibition: this compound binds directly to the proton pump without the need for activation in an acidic environment.[1]

  • Potassium Competition: It competitively blocks the binding of K+ to the enzyme, a critical step in the proton pumping process.[5]

  • Rapid Onset: The direct and reversible binding allows for a faster onset of acid suppression compared to traditional PPIs.[1]

  • Sustained Effect: this compound provides potent and prolonged inhibition of gastric acid secretion.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies on this compound citrate.

Table 1: Preclinical In Vitro and In Vivo Efficacy
ParameterValueSpecies/ModelReference
IC50 (H+/K+-ATPase Inhibition) 16.7 nMPorcine gastric microsomesProbeChem
Selectivity (vs. Na+/K+-ATPase) >400-foldProbeChem
Inhibition of Gastric Acid Secretion Effective at 2 mg/kgPylorus-ligated ratsProbeChem
ED50 (Reflux Esophagitis) 0.53 mg/kgRat modelProbeChem
Comparative Potency ~2.5 times more potent than vonoprazanAnimal models[4]
Table 2: Pharmacodynamics in Healthy Volunteers
Dose% Time Gastric pH > 4 (24h)Active Comparator (Esomeprazole 40 mg)Reference
This compound 20 mg 85.19%72.06%[3][6]
This compound 40 mg 91.84%72.06%[3][6]
Table 3: Clinical Efficacy in Erosive Esophagitis (Phase 3 Trial)
EndpointThis compound 20 mgEsomeprazole 40 mgP-valueReference
Cumulative Healing Rate (Week 8) 97.92% (141/144)94.93% (131/138)P = 0.178
Healing Rate (Week 4) 95.14% (137/144)87.68% (121/138)P = 0.026

Experimental Protocols

In Vitro H+/K+-ATPase Inhibition Assay

This protocol outlines the general procedure for assessing the inhibitory activity of this compound on the gastric proton pump.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against H+/K+-ATPase.

Materials:

  • Lyophilized porcine gastric microsomes (source of H+/K+-ATPase)

  • This compound citrate

  • Assay buffer (e.g., Tris-HCl)

  • ATP (Adenosine triphosphate)

  • Potassium chloride (KCl)

  • Reagents for detecting inorganic phosphate (Pi) released from ATP hydrolysis (e.g., malachite green-based reagent)

  • Microplate reader

Procedure:

  • Enzyme Preparation: Reconstitute lyophilized porcine gastric microsomes in an appropriate buffer.

  • Incubation: Pre-incubate the enzyme preparation with varying concentrations of this compound citrate for a defined period at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding ATP to the mixture. The reaction is typically carried out in the presence of Mg2+ and K+.

  • Reaction Termination: Stop the reaction after a specific time by adding a quenching solution (e.g., trichloroacetic acid).

  • Phosphate Detection: Measure the amount of inorganic phosphate (Pi) released during the reaction using a colorimetric method, such as the malachite green assay. The absorbance is read using a microplate reader.

  • Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of this compound concentration. The IC50 value is determined by fitting the data to a suitable dose-response curve.

Pylorus-Ligated Rat Model for Gastric Acid Secretion

This in vivo model is used to evaluate the effect of this compound on basal gastric acid secretion.

Objective: To assess the inhibitory effect of this compound on gastric acid accumulation in a rat model.

Procedure:

  • Animal Preparation: Wistar rats are fasted for 24 hours with free access to water.

  • Anesthesia and Surgery: The rats are anesthetized, and a midline abdominal incision is made to expose the stomach. The pylorus (the opening from the stomach into the small intestine) is carefully ligated with a suture to prevent the passage of gastric contents.

  • Drug Administration: this compound or vehicle is administered, typically via oral gavage or intraduodenal injection.

  • Incubation Period: The animals are allowed to recover for a specific period (e.g., 4 hours) during which gastric acid accumulates in the stomach.

  • Sample Collection: After the incubation period, the rats are euthanized, and the esophagus is clamped. The stomach is removed, and the gastric contents are collected.

  • Analysis: The volume of the gastric juice is measured, and the total acidity is determined by titration with a standard base (e.g., 0.01 N NaOH). The pH of the gastric content is also measured.

Surgically Induced Reflux Esophagitis Rat Model

This model is employed to evaluate the protective effect of this compound against esophageal mucosal damage caused by gastric acid reflux.

Objective: To determine the efficacy of this compound in preventing or healing esophageal lesions in a rat model of reflux esophagitis.

Procedure:

  • Model Induction: Reflux esophagitis is surgically induced in rats. A common method involves ligating the transitional region between the forestomach and the glandular portion of the stomach and wrapping the duodenum near the pylorus. This procedure leads to the reflux of gastric contents into the esophagus.

  • Drug Treatment: this compound or a vehicle is administered to the animals daily for a specified duration.

  • Evaluation of Esophageal Damage: At the end of the treatment period, the animals are euthanized, and the esophagus is removed. The severity of esophageal lesions is assessed macroscopically and histopathologically. A scoring system is often used to quantify the extent of the damage.

Clinical Trial for Pharmacodynamics and Efficacy

The following outlines the general methodology of a clinical trial designed to assess the pharmacodynamics and efficacy of this compound.

Study Design: A randomized, double-blind, active-controlled, multicenter study.

Participants: Patients with endoscopically confirmed erosive esophagitis.

Intervention:

  • Test Group: this compound citrate (e.g., 20 mg once daily)

  • Control Group: Active comparator, such as esomeprazole (e.g., 40 mg once daily)

Primary Endpoint: Cumulative healing rate of erosive esophagitis at week 8, confirmed by endoscopy.

Secondary Endpoints:

  • Healing rate at week 4.

  • Symptom relief (e.g., heartburn resolution).

  • Safety and tolerability.

Pharmacodynamic Assessment (in a subset of participants or in separate healthy volunteer studies):

  • 24-Hour Intragastric pH Monitoring: A pH probe is inserted through the nose into the stomach to continuously measure the intragastric pH over a 24-hour period. Key parameters analyzed include the percentage of time the pH remains above a certain threshold (e.g., pH > 4).

  • Serum Gastrin Levels: Blood samples are collected to measure serum gastrin concentrations, a hormone that can be affected by changes in gastric acidity.

Visualizations

Signaling Pathway and Mechanism of Action

zastaprazan_mechanism cluster_lumen Gastric Lumen (Acidic) cluster_cell Parietal Cell H+ H+ K+_lumen K+ H_K_ATPase H+/K+ ATPase (Proton Pump) K+ binding site H+ release site H_K_ATPase:p_out->H+ Pumps H+ out This compound This compound This compound->H_K_ATPase:p_in Competitively inhibits K+ binding K+_cell K+ K+_cell->H_K_ATPase:p_in Binds to pump invitro_workflow prep Prepare Porcine Gastric Microsomes (Source of H+/K+-ATPase) incubate Pre-incubate Microsomes with Varying this compound Concentrations prep->incubate initiate Initiate Reaction with ATP incubate->initiate terminate Terminate Reaction initiate->terminate detect Detect Inorganic Phosphate (Pi) using Colorimetric Assay terminate->detect analyze Analyze Data and Calculate IC50 detect->analyze p_cab_vs_ppi cluster_pcab This compound (P-CAB) cluster_ppi Proton Pump Inhibitor (PPI) pcab_node Directly binds to H+/K+-ATPase pcab_inhibit Reversible, K+-competitive inhibition pcab_node->pcab_inhibit inhibition Inhibition of Gastric Acid Secretion pcab_inhibit->inhibition ppi_node Requires acid activation (prodrug) ppi_inhibit Irreversible, covalent bonding ppi_node->ppi_inhibit ppi_inhibit->inhibition

References

Zastaprazan (JP-1366): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for human or veterinary use.

Introduction

Zastaprazan, also known by its development code JP-1366, is a novel and potent small molecule inhibitor of the gastric H+/K+-ATPase, commonly known as the proton pump.[1][2] It belongs to the class of potassium-competitive acid blockers (P-CABs), which represent a significant advancement in the management of acid-related gastrointestinal disorders.[1][3] Unlike traditional proton pump inhibitors (PPIs) that require acidic activation and bind irreversibly, this compound acts via a distinct mechanism, offering rapid, potent, and sustained suppression of gastric acid secretion.[2][3] This technical guide provides an in-depth overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is a synthetic organic compound with a complex heterocyclic structure.

Table 1: Chemical Identifiers and Properties of this compound (JP-1366)

PropertyValueReference
IUPAC Name (azetidin-1-yl)(8-{[(2,6-dimethylphenyl)methyl]amino}-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)methanone[4]
Synonyms JP-1366, Jaqbo, OCN-101[1][4][5]
CAS Number 2133852-18-1[4]
Chemical Formula C22H26N4O[4]
Molecular Weight 362.47 g/mol [3]
Exact Mass 362.2107 g/mol [4]
SMILES CC1=C(C(=CC=C1)C)CNC2=CC(=CN3C2=NC(=C3C)C)C(=O)N4CCC4[4]
InChI Key FEQFUBYYZYQTOJ-UHFFFAOYSA-N[4]

Table 2: Physicochemical Properties of this compound (JP-1366)

PropertyValueReference
logP (Computed) 4.4 (XLogP3)
Solubility DMSO: 33.33 mg/mL (91.95 mM) with ultrasonic assistance. Soluble at ≥ 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4][6]
pKa Experimental data not publicly available. For a similar P-CAB, tegoprazan, the pKa is 5.2.[7]
Appearance Solid powder[4]

Mechanism of Action: Potassium-Competitive Acid Blockade

This compound exerts its acid-suppressing effect by directly inhibiting the H+/K+-ATPase in gastric parietal cells. This enzyme is the final step in the pathway of gastric acid secretion, responsible for exchanging intracellular hydrogen ions (H+) for extracellular potassium ions (K+).

The mechanism of action of this compound involves:

  • Direct and Reversible Binding: Unlike PPIs, this compound does not require activation by acid. It binds directly to the H+/K+-ATPase in a reversible manner.

  • Potassium Competition: this compound competitively inhibits the binding of potassium ions to the enzyme's K+-binding site. This blockade prevents the conformational change necessary for the translocation of H+ ions into the gastric lumen, thereby halting acid secretion.

zastaprazan_moa Mechanism of Action of this compound cluster_parietal_cell Gastric Parietal Cell cluster_inhibition Inhibition cluster_lumen Gastric Lumen ParietalCell Parietal Cell Membrane HK_ATPase H+/K+-ATPase (Proton Pump) H_ion_lumen H+ HK_ATPase->H_ion_lumen H+ Secretion Zastaprazan_molecule This compound (JP-1366) Zastaprazan_molecule->HK_ATPase Competitively Binds to K+ Site K_ion_channel K+ Channel H_ion H+ H_ion->HK_ATPase Pumped out K_ion_intra K+ K_ion_intra->K_ion_channel Recycled K_ion_lumen K+ K_ion_lumen->HK_ATPase K+ Binding Acid_Secretion Gastric Acid (HCl)

Mechanism of this compound as a P-CAB.

Preclinical Pharmacology

In vitro and in vivo preclinical studies have demonstrated the potent and selective inhibitory activity of this compound.

Table 3: In Vitro and In Vivo Preclinical Data for this compound (JP-1366)

ParameterSpecies/ModelValueReference
IC50 (H+/K+-ATPase) Not Specified16.7 nM
Selectivity Not Specified>400-fold selective for H+/K+-ATPase over Na+/K+-ATPase
ED50 Rat Reflux Esophagitis Model0.53 mg/kg
Gastric Acid Inhibition Pylorus-Ligated Rat ModelSignificant inhibition at 2 mg/kg

Clinical Pharmacology

Clinical trials in healthy subjects and patients with acid-related diseases have characterized the pharmacokinetic and pharmacodynamic profile of this compound.

Table 4: Pharmacokinetic Parameters of this compound in Healthy Subjects (Multiple Doses)

ParameterValueReference
Time to Maximum Plasma Concentration (Tmax) 0.5 - 2.0 hours[8]
Terminal Half-life (t1/2) 7 - 10 hours[8]
Dose Proportionality Exhibited at doses of 5 to 40 mg[8]

Table 5: Pharmacodynamic and Clinical Efficacy of this compound

ParameterStudy PopulationDosageResultReference
% Time Gastric pH > 4 (24h) Healthy Subjects20 mg85.19%
% Time Gastric pH > 4 (24h) Healthy Subjects40 mg91.84%
% Time Gastric pH > 4 (24h) (Comparator) Healthy SubjectsEsomeprazole 40 mg72.06%
Cumulative Healing Rate (Week 4) Erosive Esophagitis Patients20 mg95.14%
Cumulative Healing Rate (Week 8) Erosive Esophagitis Patients20 mg97.92%

Experimental Protocols

In Vitro H+/K+-ATPase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of this compound on the H+/K+-ATPase enzyme, typically isolated from porcine or rabbit gastric microsomes.

hkatpase_assay_workflow H+/K+-ATPase Inhibition Assay Workflow start Start prepare_reagents Prepare Reagents: - Gastric Microsomes (H+/K+-ATPase source) - this compound (Test Compound) - ATP, MgCl2, KCl - Buffer (e.g., Tris-HCl) start->prepare_reagents incubation Incubation: - Pre-incubate microsomes with varying concentrations of this compound. - Initiate reaction by adding ATP. prepare_reagents->incubation reaction Enzymatic Reaction: - H+/K+-ATPase hydrolyzes ATP to ADP + Pi. - Reaction proceeds for a defined time at 37°C. incubation->reaction stop_reaction Stop Reaction: - Add a quenching agent (e.g., trichloroacetic acid). reaction->stop_reaction measure_pi Measure Inorganic Phosphate (Pi): - Use a colorimetric method (e.g., Malachite Green assay). stop_reaction->measure_pi data_analysis Data Analysis: - Plot % inhibition vs. This compound concentration. - Calculate IC50 value using non-linear regression. measure_pi->data_analysis end End data_analysis->end

Workflow for H+/K+-ATPase Inhibition Assay.

Methodology:

  • Preparation of Gastric Microsomes: Gastric microsomes rich in H+/K+-ATPase are prepared from porcine or rabbit gastric mucosa by differential centrifugation.

  • Assay Reaction: The reaction mixture contains buffer, MgCl2, KCl, and the prepared gastric microsomes.

  • Inhibition Studies: this compound at various concentrations is pre-incubated with the reaction mixture before the addition of ATP to start the reaction.

  • Measurement of ATPase Activity: The enzymatic activity is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. This is typically done using a colorimetric method, such as the Malachite Green assay.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of this compound. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Pylorus-Ligated Rat Model

This model is used to evaluate the antisecretory activity of compounds in vivo.

pylorus_ligation_workflow Pylorus-Ligated Rat Model Workflow start Start animal_prep Animal Preparation: - Fast male Wistar or Sprague-Dawley rats (e.g., for 18-24 hours) with free access to water. start->animal_prep anesthesia Anesthesia: - Anesthetize rats (e.g., with isoflurane or ketamine/xylazine). animal_prep->anesthesia surgery Surgical Procedure: - Make a midline abdominal incision. - Ligate the pylorus with a silk suture. anesthesia->surgery dosing Drug Administration: - Administer this compound or vehicle (e.g., orally or intraduodenally). surgery->dosing recovery Recovery and Gastric Juice Collection: - Suture the incision. - After a set period (e.g., 4 hours), sacrifice the animal. dosing->recovery analysis Analysis of Gastric Contents: - Collect gastric juice. - Measure volume, pH, and total acidity (by titration with NaOH). recovery->analysis end End analysis->end

Workflow for Pylorus-Ligated Rat Model.

Methodology:

  • Animal Preparation: Male rats are fasted for 18-24 hours with free access to water to ensure an empty stomach.

  • Surgical Procedure: Under anesthesia, a midline incision is made in the abdomen, and the pyloric end of the stomach is ligated with a non-absorbable suture.

  • Drug Administration: this compound or the vehicle is administered orally or intraduodenally immediately after pylorus ligation.

  • Gastric Juice Collection: After a predetermined period (e.g., 4 hours), the animals are euthanized, and the esophagus is clamped. The stomach is removed, and the gastric contents are collected.

  • Analysis: The volume of the gastric juice is measured, and the pH is determined. The total acid output is quantified by titrating the gastric juice with a standardized solution of sodium hydroxide (NaOH).

In Vivo Reflux Esophagitis Rat Model

This model is used to assess the protective effects of compounds against esophageal mucosal injury caused by gastric acid reflux.

Methodology:

  • Animal Preparation and Surgery: Similar to the pylorus ligation model, rats are anesthetized. Both the pylorus and the limiting ridge (the junction between the forestomach and the glandular stomach) are ligated. This procedure leads to the reflux of gastric contents into the esophagus.

  • Drug Administration: this compound or a vehicle is typically administered orally for a set period before and/or after the surgical procedure.

  • Evaluation of Esophageal Injury: After a specified duration (e.g., several hours to days), the animals are euthanized, and the esophagus is removed. The severity of the esophageal lesions is scored macroscopically based on the area and severity of inflammation and ulceration. Histopathological examination can also be performed to assess the microscopic changes in the esophageal mucosa.

  • Data Analysis: The efficacy of this compound is determined by comparing the lesion scores of the treated group with the vehicle control group. The ED50, the dose that produces 50% of the maximal protective effect, can be calculated.

Conclusion

This compound (JP-1366) is a promising potassium-competitive acid blocker with a rapid onset of action and potent, durable suppression of gastric acid. Its distinct mechanism of action and favorable pharmacokinetic and pharmacodynamic profiles, demonstrated in both preclinical and clinical studies, position it as a significant therapeutic agent for acid-related disorders. This technical guide provides a comprehensive summary of its chemical properties and biological activities to aid researchers in their further investigation and development of this novel compound.

References

An In-depth Technical Guide to the In Vitro and In Vivo Studies of Zastaprazan

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Zastaprazan (also known as JP-1366) is a novel, potent, and selective potassium-competitive acid blocker (P-CAB).[1][2][3][4] It is being developed for the treatment of acid-related gastrointestinal disorders such as erosive esophagitis and gastric ulcers.[1][5][6] Unlike traditional proton pump inhibitors (PPIs), this compound competitively and reversibly inhibits the gastric H+/K+-ATPase (proton pump), leading to a rapid, potent, and sustained suppression of gastric acid secretion.[4][7][8][9] This guide provides a comprehensive overview of the key in vitro and in vivo studies that have characterized the metabolism, transport, pharmacokinetics, pharmacodynamics, and clinical efficacy of this compound.

I. In Vitro Studies

In vitro studies have been crucial in elucidating the fundamental metabolic and transport characteristics of this compound, as well as its mechanism of action at the molecular level.

Metabolism and Metabolite Identification

Studies using hepatocytes from various species and human liver microsomes have shown that this compound is extensively metabolized.[10][11] It is highly metabolized in human, dog, and mouse hepatocytes and moderately metabolized in rat and monkey hepatocytes.[7][11]

  • Metabolizing Enzymes: The primary enzymes responsible for the metabolism of this compound are Cytochrome P450 (CYP) 3A4 and CYP3A5.[1][10][11][12] Other enzymes, including CYP1A2, 2C8, 2C9, 2C19, and 2D6, play minor roles.[10][11] This is a key advantage over many PPIs, as this compound's metabolism is not significantly influenced by CYP2C19 genetic polymorphisms.[1][13][14]

  • Metabolites: A total of 18 phase I metabolites and 5 phase II metabolites have been identified.[7][10][11] The metabolic pathways include N-dearylation, hydroxylation, dihydroxylation, and glucuronidation.[10][11] UDP-glucuronosyltransferase (UGT) 2B7 and UGT2B17 are responsible for the glucuronidation of the M1 metabolite to M15.[10][11]

Table 1: Summary of In Vitro Metabolism of this compound

ParameterFindingReference
Primary Metabolizing Enzymes CYP3A4 and CYP3A5[1][10][11][12]
Minor Metabolizing Enzymes CYP1A2, 2C8, 2C9, 2C19, 2D6[10][11]
Glucuronidation Enzymes UGT2B7, UGT2B17 (for M1 metabolite)[10][11]
Identified Metabolites 18 Phase I, 5 Phase II[7][10][11]
Metabolic Rate High in human, dog, mouse hepatocytes; Moderate in rat, monkey[7][11]
Drug Transport Characteristics

In vitro assays indicate that drug transporters are likely to have a minimal impact on the overall pharmacokinetics of this compound.

  • Substrate Potential: this compound and its active metabolite M1 were found not to be substrates for several key drug transporters, including OCT1/2, OAT1/3, OATP1B1/1B3, MATE1/2K, and BCRP.[11]

  • P-glycoprotein (P-gp) Interaction: While this compound itself is not a P-gp substrate, its M1 metabolite did show substrate specificity for P-gp.[10][11][15]

Experimental Protocols: In Vitro
  • Metabolic Stability and Metabolite Identification: this compound (1 µM or 10 µM) was incubated with cryopreserved hepatocytes from humans, dogs, monkeys, mice, and rats at 37°C. Samples were collected at various time points, and the remaining parent drug and formed metabolites were analyzed using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).[16]

  • CYP Enzyme Phenotyping: To identify the specific CYP enzymes involved, this compound was incubated with human liver microsomes in the presence of a panel of CYP-selective chemical inhibitors or through immuno-inhibition experiments using specific anti-CYP antibodies (e.g., anti-CYP3A4).[11][15]

  • Transporter Substrate Assessment: Transporter studies were conducted using membrane vesicles or cell lines overexpressing specific transporters (e.g., P-gp, BCRP, OATPs). The transport of this compound and its metabolites across the cell membranes was measured to determine if they are substrates.[11]

Visualization: this compound Metabolic Pathway

G This compound This compound (JP-1366) Metabolites_Phase1 Phase I Metabolites (18 total) M1, M3, M4, M6, M8, M9, etc. (Hydroxylation, N-dearylation) This compound->Metabolites_Phase1 Metabolism Metabolites_Phase2 Phase II Metabolites (5 total) M15 (M1-glucuronide) Metabolites_Phase1->Metabolites_Phase2 Glucuronidation Enzymes_CYP CYP3A4 / CYP3A5 (Major) Enzymes_CYP->this compound Enzymes_CYP_minor CYP1A2, 2C8, 2C9, 2C19, 2D6 (Minor) Enzymes_CYP_minor->this compound Enzymes_UGT UGT2B7 / UGT2B17 Enzymes_UGT->Metabolites_Phase1

Caption: Simplified metabolic pathway of this compound.

II. In Vivo and Clinical Studies

In vivo preclinical and clinical studies have confirmed the promising profile of this compound, demonstrating its pharmacokinetic, pharmacodynamic, and safety characteristics in living systems.

Pharmacokinetics (PK)

The pharmacokinetic profile of this compound has been evaluated in healthy volunteers and patients with GERD.[1][17]

  • Absorption and Distribution: this compound is rapidly absorbed following oral administration, with the time to reach maximum plasma concentration (Tmax) ranging from 0.5 to 2.0 hours.[1]

  • Dose Proportionality: It exhibits dose-proportional pharmacokinetics at single doses from 5 mg to 60 mg and multiple doses from 5 to 40 mg.[1][15]

  • Elimination: The terminal half-life (t1/2) after multiple doses is approximately 7-10 hours in healthy volunteers.[1] Renal excretion is not a primary elimination pathway.[1]

  • Food Effect: Administration with a high-fat meal decreases the peak plasma concentration (Cmax) but increases the overall systemic exposure (AUC).[8][18]

  • Population PK Modeling: In a study involving both healthy volunteers and GERD patients, the plasma PK of this compound was well-described by a two-compartment model with first-order elimination.[13] While GERD patients showed slightly lower apparent clearance, the effect was not deemed clinically significant.[13]

Table 2: Summary of this compound Pharmacokinetic Parameters in Healthy Volunteers

PK ParameterValueConditionReference
Tmax (Time to Cmax) 0.5 - 2.0 hoursMultiple Doses[1]
t1/2 (Half-life) 7 - 10 hoursMultiple Doses (5-40 mg)[1]
Dose Proportionality Yes5 - 40 mg[1][15]
Food Effect (High-Fat Meal) ↓ Cmax, ↑ AUCSingle Dose[8][18]
Pharmacodynamics (PD) and Efficacy

This compound demonstrates rapid, potent, and dose-dependent suppression of gastric acid.

  • Acid Suppression: The relationship between this compound exposure and gastric pH is well-described by a sigmoid Emax model.[1][7] In healthy subjects, this compound at doses of 20 mg and 40 mg showed a percentage of time with intragastric pH > 4 that was similar to or greater than that of 40 mg of esomeprazole, a standard PPI.[2][14]

  • Clinical Efficacy (Erosive Esophagitis): A Phase 3 clinical trial compared this compound 20 mg daily with esomeprazole 40 mg daily for up to 8 weeks in patients with erosive esophagitis.[19]

    • At week 8, the cumulative healing rate for this compound was 97.92%, demonstrating non-inferiority to esomeprazole (94.93%).[19]

    • Notably, at week 4, this compound showed a statistically significant higher healing rate (95.14%) compared to esomeprazole (87.68%).[19]

Table 3: Pharmacodynamic and Efficacy Data for this compound

ParameterThis compound 20 mgThis compound 40 mgEsomeprazole 40 mgReference
% Time Gastric pH > 4 85.19%91.84%72.06%[2][14]
EE Healing Rate (Week 4) 95.14%-87.68%[19]
EE Healing Rate (Week 8) 97.92%-94.93%[19]
Safety and Tolerability

Across clinical trials, this compound has been shown to be safe and well-tolerated.

  • No clinically significant changes in safety parameters, including assessments for hepatotoxicity, were observed in studies with single oral doses up to 60 mg and multiple oral doses up to 40 mg.[2][14][20]

  • Serum gastrin levels were observed to increase during treatment, a predictable effect of potent acid suppression, but they decreased after treatment cessation.[19]

Experimental Protocols: In Vivo / Clinical
  • Phase 1 Ascending Dose Study: A randomized, open-label, placebo- and active-controlled, single and multiple ascending dose trial was conducted in healthy male subjects.[2][14] Pharmacodynamics were assessed by continuous 24-hour intragastric pH monitoring and serum gastrin measurements. Pharmacokinetics were evaluated from serial blood and urine samples.[2][21] Pharmacogenomic analysis was also performed to evaluate the influence of genetic variants.[2][14]

  • Phase 3 Erosive Esophagitis Study: A multicenter, randomized, double-blind, non-inferiority clinical study was conducted.[19] Patients with endoscopically confirmed erosive esophagitis were randomized to receive either this compound 20 mg or esomeprazole 40 mg once daily for up to 8 weeks. The primary endpoint was the cumulative healing rate at week 8, confirmed by endoscopy.[19]

Visualizations: Experimental Workflow and PK/PD Relationship

G cluster_screening Screening & Randomization cluster_treatment Treatment Arms (8 Weeks) cluster_endpoints Endpoints Assessment Patients 300 Patients with Erosive Esophagitis Randomize Randomization (1:1) Patients->Randomize Group_Z This compound 20 mg (n=144) Randomize->Group_Z Group_E Esomeprazole 40 mg (n=138) Randomize->Group_E Endpoint_W4 Endoscopy at Week 4 (Secondary Endpoint) Group_Z->Endpoint_W4 Group_E->Endpoint_W4 Endpoint_W8 Endoscopy at Week 8 (Primary Endpoint) Endpoint_W4->Endpoint_W8 Endpoint_W4->Endpoint_W8 G Dose This compound Dose (e.g., 20 mg, 40 mg) PK Pharmacokinetics (PK) (Plasma Concentration) Dose->PK Absorption PD Pharmacodynamics (PD) (% Time pH > 4) PK->PD Concentration-Effect Efficacy Clinical Efficacy (Esophagitis Healing) PD->Efficacy Therapeutic Outcome Model_PK Two-Compartment Model Model_PK->PK Model_PD Sigmoid Emax Model Model_PD->PD

References

Zastaprazan: A Technical Guide to In Vitro Metabolism and Metabolite Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolism of Zastaprazan (JP-1366), a novel potassium-competitive acid blocker (P-CAB). It details the metabolic pathways, identifies the key enzymes involved, and presents the experimental protocols used for metabolite identification and characterization, offering valuable insights for drug development professionals.

Executive Summary

This compound undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, with CYP3A4 and CYP3A5 playing the most significant roles. In vitro studies in human hepatocytes have identified a total of 23 metabolites, comprising 18 phase I and 5 phase II metabolites. The primary metabolic pathways include N-dearylation, hydroxylation, dihydroxylation, and glucuronidation. Unlike many proton pump inhibitors, this compound's metabolism is not significantly affected by CYP2C19 polymorphisms. This guide synthesizes the available data on this compound's biotransformation, providing detailed experimental methodologies and quantitative data to support further research and development.

Metabolic Pathways and Metabolite Profile

This compound is subject to a variety of metabolic reactions, leading to a diverse range of metabolites. The identified biotransformation pathways are summarized below.

Phase I Metabolism

Phase I metabolism of this compound involves several oxidative and hydrolytic reactions:

  • Hydroxylation: Formation of M1, M19, M21.

  • Dihydroxylation: Formation of M7, M8, M14, M22.

  • Trihydroxylation: Formation of M13, M18.

  • Hydroxylation and Reduction: Formation of M20.

  • Dihydroxylation and Reduction: Formation of M9, M16.

  • N-dearylation: Formation of M6.

  • N-dearylation combined with oxidation:

    • N-dearylation and Hydroxylation (M3, M4).

    • N-dearylation and Dihydroxylation (M5).

    • N-dearylation and Trihydroxylation (M2).

  • Hydrolysis: Formation of M23.[1][2][3]

Phase II Metabolism

Phase II metabolism involves the conjugation of phase I metabolites:

  • Glucuronidation: M1 undergoes glucuronidation to form M15, a reaction catalyzed by UGT2B7 and UGT2B17. M11 is also a hydroxylation and glucuronidation product.[1][2][3]

  • Sulfation: Formation of M17 (hydroxylation and sulfation) and M10, M12 (dihydroxylation and sulfation).[1][2]

The following diagram illustrates the principal metabolic pathways of this compound.

Zastaprazan_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound M1 M1 (Hydroxylation) This compound->M1 CYP3A4/5 (major) CYP2C8/9/19, 2D6 (minor) M6 M6 (N-dearylation) This compound->M6 CYP3A4/5 (major) CYP1A2 (minor) M23 M23 (Hydrolysis) This compound->M23 Esterase Other_Phase1 Other Phase I Metabolites (M2-M5, M7-M14, M16-M22) This compound->Other_Phase1 CYP3A4/5, other CYPs M15 M15 (Glucuronidation) M1->M15 UGT2B7, UGT2B17 Other_Phase2 Other Phase II Metabolites (M10, M11, M12, M17 - Sulfation/Glucuronidation) M1->Other_Phase2 Other_Phase1->Other_Phase2

Caption: this compound Phase I and Phase II Metabolic Pathways.

Quantitative Metabolic Data

The following tables summarize the quantitative data from in vitro metabolism studies of this compound.

Metabolic Stability of this compound in Hepatocytes

This compound's metabolic stability varies across species. It is highly metabolized in human, dog, and mouse hepatocytes, while showing moderate metabolism in rat and monkey hepatocytes.[1]

SpeciesIntrinsic Clearance (CLint, µL/min/10^6 cells)Half-life (t1/2, min)Hepatic Extraction Ratio (HER)Classification
Human196.314.10.79High
Dog240.211.50.83High
Monkey146.418.90.72Moderate
Mouse258.110.70.84High
Rat139.719.80.71Moderate

Data adapted from Lee et al., 2024.[1]

Formation Rates of this compound Metabolites by Recombinant CYP Isozymes

The formation rates of various metabolites were measured after incubating this compound with specific human cDNA-expressed CYP isozymes. CYP3A4 and CYP3A5 were the primary enzymes responsible for the formation of most metabolites.[4]

MetaboliteFormation PathwayMajor Forming CYP IsozymesFormation Rate (pmol/mg protein/min) by CYP3A4Formation Rate (pmol/mg protein/min) by CYP3A5
M1HydroxylationCYP3A4, CYP3A5~150~120
M3N-dearylation, HydroxylationCYP3A4, CYP3A5~25~20
M4N-dearylation, HydroxylationCYP3A4, CYP3A5~20~15
M6N-dearylationCYP3A4, CYP3A5~110~90
M8DihydroxylationCYP3A4, CYP3A5~40~35
M9Dihydroxylation, ReductionCYP3A4, CYP3A5~15~10
M13TrihydroxylationCYP3A4, CYP3A5~20~15
M14DihydroxylationCYP3A4, CYP3A5~30~25
M16Dihydroxylation, ReductionCYP3A4, CYP3A5~10~8
M18TrihydroxylationCYP3A4, CYP3A5~12~10
M19HydroxylationCYP3A4, CYP3A5~25~20
M21HydroxylationCYP3A4, CYP3A5~80~70
M22DihydroxylationCYP3A4, CYP3A5~18~15

Approximate values interpreted from graphical data in Lee et al., 2024.[4] Minor contributions from CYP1A2, 2C8, 2C9, 2C19, and 2D6 were also observed for some metabolites.[1][2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of metabolism studies. The following sections outline the protocols used for this compound's in vitro metabolic profiling.

Metabolic Stability in Hepatocytes

Objective: To determine the rate of this compound metabolism in hepatocytes from different species.

  • Hepatocyte Preparation: Cryopreserved hepatocytes (human, dog, monkey, mouse, rat) are thawed in a 37°C water bath.

  • Cell Suspension: The cells are suspended in incubation medium to a final concentration of 0.5 x 10^6 viable cells/mL.

  • Incubation:

    • Hepatocyte suspensions are pre-incubated at 37°C for 5 minutes.

    • This compound is added to a final concentration of 1 µM to initiate the reaction.

    • Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

  • Reaction Termination: The reaction is stopped by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., SN-38-Glucuronide).[1]

  • Sample Processing: Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • Analysis: The concentration of the remaining this compound is quantified using a validated LC-MS/MS method.[1]

Metabolite Identification in Human Hepatocytes

Objective: To identify the metabolites of this compound formed in human hepatocytes.

  • Incubation:

    • A suspension of pooled human hepatocytes (0.5 x 10^6 cells/mL) is prepared.

    • This compound (10 µM) is added to the hepatocyte suspension.

    • The mixture is incubated for 60 minutes at 37°C in a CO2 incubator.[4]

  • Reaction Termination and Extraction: The reaction is quenched with two volumes of cold acetonitrile.

  • Sample Processing: The sample is vortexed and centrifuged. The supernatant is evaporated to dryness and then reconstituted in a suitable solvent for injection.

  • Analysis: Metabolites are identified using high-resolution LC-MS/MS (e.g., Q-Exactive Orbitrap mass spectrometer). Full MS scans and data-dependent MS/MS scans are performed to determine the accurate mass and fragmentation patterns of potential metabolites.[1]

CYP Reaction Phenotyping

Objective: To identify the specific CYP isozymes responsible for this compound metabolism.

  • Reaction Mixture Preparation:

    • A reaction mixture is prepared containing 50 mM potassium phosphate buffer (pH 7.4), 250 mM magnesium chloride, and human cDNA-expressed CYP isozymes (e.g., CYPs 1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, 3A4, and 3A5) at a final concentration of 4 pmol.[1]

  • Incubation:

    • This compound (5 µM) is added to the reaction mixture.

    • The reaction is initiated by adding an NADPH-generating system.

    • The mixture is incubated for 30 minutes at 37°C.[4]

  • Reaction Termination: The reaction is stopped by adding cold acetonitrile.

  • Analysis: The formation of metabolites is monitored by LC-MS/MS to determine the activity of each CYP isozyme.[4]

Analytical Methodology: LC-MS/MS

The identification and quantification of this compound and its metabolites are performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Chromatographic Conditions
  • LC System: Nexera X2 (Shimadzu) or equivalent.[1]

  • Column: ACQUITY UPLC HSS T3 (1.8 µm, 100 × 2.1 mm).[1]

  • Mobile Phase A: 0.1% formic acid in 5% acetonitrile.[1]

  • Mobile Phase B: 0.1% formic acid in 95% acetonitrile.[1]

  • Gradient Elution: A typical gradient runs from 4% to 95% mobile phase B over approximately 40 minutes to ensure separation of all metabolites.[1]

  • Flow Rate: 0.4 mL/min.[1]

Mass Spectrometry Conditions
  • Mass Spectrometer: Q-Exactive Orbitrap mass spectrometer (Thermo Scientific) or a triple quadrupole instrument for quantification.[1]

  • Ionization Mode: Positive-ion electrospray ionization (ESI).[1]

  • Scan Mode: Full MS scan with data-dependent MS/MS for metabolite identification. Selected reaction monitoring (SRM) is used for quantification.[1]

  • Key Parameters: Capillary temperature (350°C), sheath gas flow rate (40 units), and auxiliary gas flow rate (10 units).[1]

The following workflow diagram illustrates the general process for this compound metabolite identification.

Metabolite_ID_Workflow cluster_incubation In Vitro Incubation cluster_analysis Sample Preparation & Analysis cluster_data Data Interpretation start Start: This compound + Metabolic System (Hepatocytes or Microsomes) incubation Incubate at 37°C start->incubation terminate Terminate Reaction (e.g., Cold Acetonitrile) incubation->terminate process Protein Precipitation & Supernatant Collection terminate->process lc_separation LC Separation process->lc_separation ms_detection HR-MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis: Accurate Mass & Fragmentation ms_detection->data_analysis met_id Metabolite Structure Elucidation data_analysis->met_id pathway Metabolic Pathway Mapping met_id->pathway

Caption: General workflow for in vitro metabolite identification.

Conclusion

This compound is extensively metabolized in vitro, primarily through CYP3A4 and CYP3A5-mediated oxidation, followed by Phase II conjugation. A total of 23 metabolites have been characterized, with hydroxylation and N-dearylation being key initial transformation steps. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and scientists in the field of drug metabolism and pharmacokinetics, facilitating further studies and supporting the ongoing development of this compound as a therapeutic agent. The lack of significant CYP2C19 involvement is a notable feature, potentially indicating a lower risk of certain drug-drug interactions compared to other acid suppressants.

References

Zastaprazan's Effect on Gastric Acid Secretion: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zastaprazan (JP-1366) is a next-generation potassium-competitive acid blocker (P-CAB) developed for the treatment of acid-related gastrointestinal disorders.[1][2] As a P-CAB, this compound offers a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs), leading to a rapid, potent, and sustained suppression of gastric acid secretion.[1][3] This technical guide provides an in-depth overview of this compound's core pharmacology, focusing on its effects on gastric acid secretion, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows.

Mechanism of Action

This compound functions by directly and competitively binding to the gastric H+/K+-ATPase (proton pump) in parietal cells, the final step in the gastric acid secretion pathway.[1] Unlike PPIs, which require activation in an acidic environment and form covalent bonds with the proton pump, this compound's binding is reversible and does not depend on the secretory state of the parietal cell.[4][5] This allows for a faster onset of action and more consistent control of intragastric pH.[1] The metabolism of this compound is primarily mediated by CYP3A4/3A5 and is not significantly affected by CYP2C19 genetic polymorphisms, which can influence the efficacy of many PPIs.[4][6]

Signaling Pathway of Gastric Acid Secretion and this compound's Point of Intervention

The regulation of gastric acid secretion is a complex process involving neural, hormonal, and paracrine signaling pathways that converge on the parietal cell. The following diagram illustrates these pathways and the point at which this compound exerts its inhibitory effect.

Gastric Acid Secretion Signaling Pathway cluster_stimulatory Stimulatory Pathways cluster_inhibitory Inhibitory Pathway cluster_pump Proton Pump Vagus_Nerve Vagus Nerve (ACh) Parietal_Cell Parietal Cell Vagus_Nerve->Parietal_Cell M3 Receptor G_Cell G-Cell (Gastrin) ECL_Cell ECL Cell (Histamine) G_Cell->ECL_Cell CCK2 Receptor ECL_Cell->Parietal_Cell H2 Receptor Proton_Pump H+/K+-ATPase Parietal_Cell->Proton_Pump Activation D_Cell D-Cell (Somatostatin) D_Cell->G_Cell Gastric_Lumen Gastric Lumen (Acid) Proton_Pump->Gastric_Lumen H+ Secretion This compound This compound This compound->Proton_Pump Competitive Inhibition In-Vitro H+/K+-ATPase Inhibition Assay Workflow start Start prep Prepare Hog Gastric H+/K+-ATPase Vesicles start->prep preincubate Pre-incubate Vesicles with this compound (various concentrations) prep->preincubate initiate Initiate Reaction with ATP preincubate->initiate incubate Incubate at 37°C initiate->incubate stop Stop Reaction (e.g., with trichloroacetic acid) incubate->stop measure Measure Inorganic Phosphate (Pi) Released (Colorimetric Assay) stop->measure calculate Calculate % Inhibition and Determine IC50 measure->calculate end End calculate->end Pylorus-Ligated Rat Model Workflow start Start fasting Fast Rats Overnight (with access to water) start->fasting administration Administer this compound (p.o.) or Vehicle fasting->administration anesthesia Anesthetize Rats administration->anesthesia ligation Surgically Ligate the Pylorus anesthesia->ligation accumulation Allow Gastric Secretions to Accumulate (e.g., 4 hours) ligation->accumulation sacrifice Sacrifice Rats accumulation->sacrifice collection Collect Gastric Contents sacrifice->collection analysis Analyze Gastric Contents: - Volume - pH - Total Acidity (Titration) collection->analysis end End analysis->end

References

Methodological & Application

Application Notes and Protocols for the Use of Zastaprazan in Cultured Gastric Parietal Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zastaprazan is a potent and selective potassium-competitive acid blocker (P-CAB) that inhibits gastric H+/K+-ATPase, the proton pump responsible for the final step of acid secretion in gastric parietal cells.[1][2][3][4] Unlike proton pump inhibitors (PPIs), which require acidic activation and bind covalently to the proton pump, this compound binds reversibly and competitively with potassium ions, leading to a rapid onset of action and sustained inhibition of gastric acid secretion.[1][5][6] These application notes provide a comprehensive overview of the in vitro use of this compound, with a focus on its application in cultured gastric parietal cells for studying its mechanism of action and efficacy.

Mechanism of Action

This compound functions by directly targeting the H+/K+ ATPase enzyme located in the parietal cells of the stomach lining.[1] This enzyme is crucial for the secretion of hydrochloric acid (HCl) into the gastric lumen.[1] By competitively inhibiting the potassium-binding site of the proton pump, this compound effectively blocks the exchange of intracellular H+ for extracellular K+, thereby reducing gastric acid secretion.[1][7] This mechanism does not require an acidic environment for activation, allowing for a more direct and rapid inhibition compared to traditional PPIs.[8]

Data Presentation

In Vitro Inhibition of H+/K+-ATPase by P-CABs

The following table summarizes the in vitro inhibitory activity of this compound and other P-CABs against H+/K+-ATPase from various species. This data is essential for determining appropriate experimental concentrations.

CompoundEnzyme SourceIC50 (µM)Inhibition TypeReference
This compound Not specified in publicly available dataNot specifiedPotassium-Competitive[1]
TegoprazanPorcine0.29Potassium-Competitive, Reversible[5][6]
TegoprazanCanine0.52Potassium-Competitive, Reversible[5][6]
TegoprazanHuman0.47Potassium-Competitive, Reversible[5][6][9]
VonoprazanPorcine0.019 (19 nM)Potassium-Competitive[10]

Note: Specific IC50 values for this compound in cultured parietal cells are not yet publicly available and would need to be determined empirically.

Experimental Protocols

Protocol 1: Isolation and Culture of Rabbit Gastric Parietal Cells

This protocol describes a standard method for isolating and culturing primary gastric parietal cells, which can then be used to study the effects of this compound.

Materials:

  • New Zealand White rabbits

  • Collagenase Type IV

  • Pronase E

  • DMEM/F12 medium supplemented with 20 mM HEPES, 10% fetal bovine serum, 1% penicillin-streptomycin

  • Percoll

  • Histamine, Carbachol, or other secretagogues

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

Procedure:

  • Euthanize a rabbit according to approved institutional animal care and use committee protocols.

  • Excise the stomach and wash the gastric mucosa with ice-cold saline.

  • Separate the mucosa from the underlying muscle layers and mince it into small pieces.

  • Digest the minced tissue with a solution of Collagenase Type IV and Pronase E in DMEM/F12 medium at 37°C with gentle agitation.

  • Filter the cell suspension through a nylon mesh to remove undigested tissue.

  • Wash the cells by centrifugation and resuspend them in DMEM/F12 medium.

  • Enrich for parietal cells using a Percoll density gradient.

  • Collect the parietal cell-rich fraction and wash to remove Percoll.

  • Culture the isolated parietal cells on collagen-coated plates in DMEM/F12 medium at 37°C in a humidified atmosphere of 5% CO2.

  • Allow the cells to adhere and recover for 24-48 hours before initiating experiments.

Protocol 2: Measurement of Acid Secretion using [14C]-Aminopyrine Uptake Assay

This assay indirectly measures acid accumulation in the acidic canaliculi of parietal cells.

Materials:

  • Cultured gastric parietal cells (from Protocol 1)

  • [14C]-Aminopyrine

  • Histamine or other secretagogues

  • This compound

  • Scintillation fluid and counter

Procedure:

  • Plate cultured parietal cells in 24-well plates.

  • Pre-incubate the cells with varying concentrations of this compound for a predetermined time (e.g., 30 minutes).

  • Add [14C]-Aminopyrine to each well.

  • Stimulate acid secretion by adding a secretagogue like histamine.

  • Incubate for 30-60 minutes at 37°C.

  • Wash the cells with ice-cold buffer to remove extracellular [14C]-Aminopyrine.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Calculate the aminopyrine uptake ratio as an index of acid secretion.

  • Determine the dose-response curve and IC50 value for this compound's inhibition of stimulated acid secretion.

Protocol 3: H+/K+-ATPase Activity Assay in Isolated Gastric Vesicles

This protocol directly measures the enzymatic activity of the proton pump.

Materials:

  • Isolated gastric vesicles (prepared from homogenized gastric mucosa)

  • ATP

  • Potassium chloride (KCl)

  • Valinomycin

  • This compound

  • Phosphate assay reagents

Procedure:

  • Prepare H+/K+-ATPase-rich vesicles from gastric mucosa by differential centrifugation.

  • Pre-incubate the vesicles with various concentrations of this compound in a potassium-free buffer.

  • Initiate the ATPase reaction by adding ATP and KCl in the presence of the K+ ionophore valinomycin.

  • Incubate the reaction mixture at 37°C for a specific time.

  • Stop the reaction and measure the amount of inorganic phosphate released from ATP hydrolysis using a colorimetric assay.

  • Determine the inhibitory effect of this compound on H+/K+-ATPase activity and calculate the IC50.

Visualization of Signaling Pathways and Workflows

G cluster_ParietalCell Gastric Parietal Cell cluster_lumen Gastric Lumen Histamine Histamine H2R H2 Receptor Histamine->H2R Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R ACh Acetylcholine M3R M3 Receptor ACh->M3R AC Adenylyl Cyclase H2R->AC Gs PLC Phospholipase C CCK2R->PLC Gq M3R->PLC Gq cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA ProtonPump_inactive H⁺/K⁺-ATPase (inactive) PKA->ProtonPump_inactive Phosphorylation IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Ca²⁺ IP3_DAG->Ca2 Ca2->ProtonPump_inactive Phosphorylation ProtonPump_active H⁺/K⁺-ATPase (active) ProtonPump_inactive->ProtonPump_active Translocation to canalicular membrane H_ion H⁺ ProtonPump_active->H_ion H⁺ out K_ion_out K⁺ K_ion_out->ProtonPump_active K⁺ in This compound This compound This compound->ProtonPump_active Inhibition G cluster_workflow Experimental Workflow for this compound in Cultured Parietal Cells A Isolate and Culture Gastric Parietal Cells B Pre-incubate cells with varying concentrations of this compound A->B C Stimulate acid secretion (e.g., with Histamine) B->C D Perform [¹⁴C]-Aminopyrine Uptake Assay C->D E Measure Intracellular Radioactivity D->E F Calculate Acid Secretion Inhibition E->F G Determine IC₅₀ of This compound F->G

References

Zastaprazan Administration in Rat Models of GERD: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration and efficacy of Zastaprazan (also known as JP-1366), a novel potassium-competitive acid blocker (P-CAB), in surgically induced rat models of gastroesophageal reflux disease (GERD). The provided protocols are based on established methodologies and findings from preclinical research to guide the design and execution of similar studies.

Introduction

Gastroesophageal reflux disease (GERD) is a prevalent condition characterized by the reflux of stomach contents into the esophagus, leading to symptoms and complications. Rat models of GERD are crucial for the preclinical evaluation of new therapeutic agents. This compound is a potent P-CAB that competitively inhibits the H+/K+-ATPase proton pump in gastric parietal cells, thereby reducing gastric acid secretion.[1][2][3] Preclinical studies in rat models have demonstrated its efficacy in mitigating esophageal damage caused by acid reflux.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound in rat models of GERD.

Table 1: Dose-Dependent Inhibition of Esophageal Lesions by this compound in a Rat Model of Reflux Esophagitis

Treatment GroupDose (mg/kg, p.o.)Inhibition of Esophageal Lesions (%)
This compound 0.2516.3
0.542.2
1.082.9
2.0100
Vonoprazan (TAK-438) 0.516.7
1.038.3
2.096.0
Vehicle -0

Data from Ku et al., 2023.[4]

Table 2: Median Effective Dose (ED50) for Inhibition of Esophageal Injury

CompoundED50 (mg/kg)
This compound (JP-1366) 0.53
Vonoprazan (TAK-438) 1.2

Data from Ku et al., 2023.[4]

Experimental Protocols

Induction of Chronic Acid Reflux Esophagitis in Rats

This protocol describes a widely used surgical method to induce chronic acid reflux esophagitis in rats, which involves ligation of the limiting ridge between the forestomach and the glandular portion, and partial obstruction of the duodenum.[1][3]

Materials:

  • Male Sprague-Dawley rats (or other appropriate strain)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (scissors, forceps, needle holders)

  • Suture material (e.g., 2-0 silk, 5-0 nylon)

  • 18Fr Nélaton catheter

  • Heating pad

  • Povidone-iodine solution

  • Sterile saline

Procedure:

  • Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).

  • Shave the abdominal area and disinfect with povidone-iodine solution.

  • Make a midline laparotomy incision to expose the stomach and duodenum.

  • Carefully ligate the transitional region between the forestomach and the glandular portion (limiting ridge) with a 2-0 silk thread.[3]

  • Wrap a small piece (approximately 2 mm wide) of an 18Fr Nélaton catheter around the duodenum near the pyloric ring to create a partial obstruction.[1]

  • Secure the catheter in place by suturing it to the serosa of the pylorus with 5-0 nylon thread.[1]

  • Close the abdominal wall and skin with appropriate suture material.

  • Provide postoperative care, including analgesics and monitoring for recovery.

This compound Administration

Formulation and Administration:

  • Vehicle: While the specific vehicle used in the key this compound study was not explicitly stated, a common and appropriate vehicle for oral gavage of powdered substances in rats is 0.5% carboxymethylcellulose (CMC) in deionized water.[5]

  • Preparation: Prepare a homogenous suspension of this compound powder in the chosen vehicle at the desired concentrations (e.g., 0.25, 0.5, 1.0, and 2.0 mg/mL for a 1 mL/kg dosing volume).

  • Administration: Administer the this compound suspension or vehicle control to the rats via oral gavage using a suitable gavage needle. In the study by Ku et al. (2023), the compounds were administered one hour before the surgical induction of reflux esophagitis.[4]

Assessment of Esophagitis

Macroscopic Evaluation:

  • At the end of the study period (e.g., 5 hours post-ligation as in the acute model), euthanize the rats.[4]

  • Carefully dissect and remove the esophagus.

  • Open the esophagus longitudinally and gently rinse with sterile saline.

  • Examine the esophageal mucosa for the presence of lesions (e.g., erosions, ulcers, redness).

  • The area of esophageal lesions can be measured and expressed as a percentage of the total esophageal area.

Histological Evaluation:

  • Fix the esophageal tissue in 10% neutral buffered formalin.

  • Process the tissue for paraffin embedding and sectioning.

  • Stain the sections with hematoxylin and eosin (H&E).

  • Examine the slides under a microscope to assess the severity of esophagitis.

Histological Scoring System (A Recommended General System):

A standardized scoring system should be used to quantify the histological changes. The following is a general system that can be adapted, assessing key features of reflux esophagitis:

  • Epithelial Hyperplasia:

    • 0: Normal thickness

    • 1: Mild thickening

    • 2: Moderate thickening

    • 3: Marked thickening

  • Elongation of Lamina Propria Papillae:

    • 0: Normal length

    • 1: Mild elongation

    • 2: Moderate elongation

    • 3: Marked elongation, extending deep into the epithelium

  • Inflammatory Cell Infiltration:

    • 0: No or minimal inflammatory cells

    • 1: Mild infiltration

    • 2: Moderate infiltration

    • 3: Severe infiltration, possibly with lymphoid aggregates

Each parameter is scored, and a total histological score can be calculated for each animal.

Visualizations

Signaling Pathway and Experimental Workflow

Mechanism of Action of this compound:

zastaprazan_mechanism cluster_parietal_cell Gastric Parietal Cell H+/K+ ATPase H+/K+ ATPase Gastric Lumen Gastric Lumen H+/K+ ATPase->Gastric Lumen Pumps H+ out K+ K+ H+ H+ This compound This compound This compound->H+/K+ ATPase Gastric Lumen->H+/K+ ATPase K+ enters cell experimental_workflow start Start: Acclimatize Rats drug_admin Oral Administration: - this compound (0.25, 0.5, 1, 2 mg/kg) - Vehicle Control start->drug_admin surgery Induce Reflux Esophagitis (Ligation of Limiting Ridge & Duodenal Wrapping) drug_admin->surgery wait Post-operative Period (e.g., 5 hours) surgery->wait euthanasia Euthanasia & Tissue Collection wait->euthanasia analysis Assessment of Esophagitis: - Macroscopic Lesion Scoring - Histological Evaluation euthanasia->analysis end End: Data Analysis analysis->end gerd_pathophysiology reflux Gastric Acid Reflux into Esophagus esophageal_injury Esophageal Mucosal Injury (Erosions, Ulcers) reflux->esophageal_injury inflammation Inflammation esophageal_injury->inflammation symptoms GERD Symptoms inflammation->symptoms This compound This compound Administration acid_suppression Suppression of Gastric Acid Secretion This compound->acid_suppression acid_suppression->reflux Reduces Acidity of Refluxate acid_suppression->esophageal_injury Prevents/Heals Injury

References

Zastaprazan: Application Notes and Protocols for High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zastaprazan is a potent and selective potassium-competitive acid blocker (P-CAB) that inhibits the gastric H+/K+-ATPase (proton pump).[1][2][3] As the final step in the gastric acid secretion pathway, the H+/K+-ATPase represents a key therapeutic target for acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers. Unlike traditional proton pump inhibitors (PPIs), this compound's mechanism of action is reversible and involves competition with potassium ions, leading to a rapid onset of action.[4] These characteristics make this compound a valuable tool for high-throughput screening (HTS) campaigns aimed at identifying novel inhibitors of the proton pump.

These application notes provide a comprehensive overview of the use of this compound in HTS assays, including detailed protocols, data presentation guidelines, and visual representations of the underlying biological pathways and experimental workflows.

Signaling Pathway of this compound Action

This compound directly inhibits the H+/K+-ATPase, which is located in the secretory canaliculi of gastric parietal cells. This enzyme actively transports H+ ions out of the parietal cell in exchange for K+ ions, a process powered by the hydrolysis of ATP. This compound competitively binds to the potassium-binding site of the enzyme, thereby preventing the conformational changes necessary for proton translocation and effectively blocking gastric acid secretion.

cluster_parietal_cell Parietal Cell cluster_gastric_lumen Gastric Lumen ATP ATP ProtonPump H+/K+-ATPase (Proton Pump) ATP->ProtonPump Hydrolysis ADP_Pi ADP + Pi H_in H+ (intracellular) H_in->ProtonPump Binds K_in K+ (intracellular) ProtonPump->ADP_Pi ProtonPump->K_in Translocated H_out H+ (extracellular) ProtonPump->H_out Translocated K_out K+ (extracellular) K_out->ProtonPump Binds This compound This compound This compound->ProtonPump Competitively Inhibits K+ Binding cluster_workflow HTS Workflow cluster_details Workflow Details AssayDev Assay Development & Optimization PrimaryScreen Primary Screen (Single Concentration) AssayDev->PrimaryScreen AssayDev_detail • Optimize enzyme & substrate concentrations • Validate with this compound • Determine Z' and S/B HitConfirmation Hit Confirmation & Triage PrimaryScreen->HitConfirmation PrimaryScreen_detail • Screen compound library at a fixed concentration (e.g., 10 µM) DoseResponse Dose-Response (IC50 Determination) HitConfirmation->DoseResponse HitConfirmation_detail • Re-test primary hits • Identify and remove false positives SAR Structure-Activity Relationship (SAR) Studies DoseResponse->SAR DoseResponse_detail • Generate concentration-response curves for confirmed hits LeadOp Lead Optimization SAR->LeadOp SAR_detail • Synthesize and test analogs of potent hits LeadOp_detail • Improve potency, selectivity, and ADME properties

References

Application Notes and Protocols for the Use of Zastaprazan in Ex Vivo Gastric Tissue Preparations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Zastaprazan (also known as JP-1366), a potent and selective potassium-competitive acid blocker (P-CAB), in ex vivo gastric tissue models. This document outlines the mechanism of action, summarizes key preclinical data, and provides detailed protocols for assessing the efficacy of this compound in isolated gastric glands and Ussing chamber systems.

Introduction to this compound

This compound is a next-generation acid suppressant that directly inhibits the gastric H+,K+-ATPase (proton pump) in a potassium-competitive manner.[1] Unlike proton pump inhibitors (PPIs), which require acid activation and bind irreversibly, this compound offers a rapid onset of action and reversible inhibition.[1] Preclinical studies have demonstrated its potent and dose-dependent suppression of gastric acid secretion.[2] While extensive clinical data is available, this document focuses on its application in ex vivo research models, which are crucial for mechanistic studies and preclinical drug development.

Mechanism of Action

This compound competitively inhibits the binding of potassium ions (K+) to the H+,K+-ATPase on the luminal surface of gastric parietal cells. This is the final step in the secretion of gastric acid. By blocking this ion exchange, this compound effectively reduces the secretion of H+ ions into the gastric lumen, leading to an increase in gastric pH.[2]

Signaling Pathway of this compound Action

cluster_parietal_cell Parietal Cell cluster_lumen Gastric Lumen This compound This compound HKATPase H+,K+-ATPase (Proton Pump) This compound->HKATPase Competitively Inhibits K+ Binding Site H_ion H+ HKATPase->H_ion Secretion Blocked K_ion K+ K_ion->HKATPase Normal Binding H_ion_lumen Reduced H+ Concentration (Increased pH)

Caption: Mechanism of this compound at the parietal cell proton pump.

Quantitative Data

While specific data from ex vivo gastric tissue preparations are not extensively published, preclinical in vivo and in vitro studies provide valuable insights into the potency and efficacy of this compound.

ParameterValueSpecies/ModelReference
H+,K+-ATPase Inhibition (IC50) 16.7 nMNot Specified[3]
Inhibition of Gastric Acid Secretion 95% at 2 mg/kgHistamine-treated pylorus-ligated rats[2]
GERD Lesion Inhibition (ED50) 0.53 mg/kgReflux esophagitis rat model[3]

Experimental Protocols

The following protocols are generalized for the evaluation of P-CABs like this compound in common ex vivo gastric tissue models. Researchers should optimize concentrations based on the known IC50 and the specific experimental conditions.

Isolated Rabbit Gastric Gland Acid Secretion Assay

This assay provides a functional measure of acid secretion from isolated gastric glands, which can be quantified using the accumulation of a weak base like [¹⁴C]aminopyrine.

Experimental Workflow for Isolated Gastric Gland Assay

cluster_workflow Workflow start Euthanize Rabbit & Excise Stomach step1 Isolate Gastric Mucosa start->step1 step2 Collagenase Digestion step1->step2 step3 Isolate Gastric Glands step2->step3 step4 Pre-incubation with This compound step3->step4 step5 Stimulate with Histamine + [14C]Aminopyrine step4->step5 step6 Incubation step5->step6 step7 Separate Glands from Media step6->step7 step8 Lyse Glands & Measure Radioactivity step7->step8 end Calculate Aminopyrine Uptake (Acid Secretion Inhibition) step8->end

Caption: Workflow for assessing this compound in isolated gastric glands.

Materials:

  • New Zealand White rabbit

  • Collagenase (Type I)

  • Hanks' Balanced Salt Solution (HBSS)

  • HEPES buffer

  • Bovine Serum Albumin (BSA)

  • Histamine

  • [¹⁴C]aminopyrine

  • This compound (dissolved in appropriate vehicle, e.g., DMSO)

  • Scintillation fluid and counter

Procedure:

  • Gland Isolation:

    • Humanely euthanize a rabbit and excise the stomach.

    • Open the stomach along the lesser curvature and wash the contents with cold saline.

    • Separate the gastric mucosa from the muscle layer.

    • Mince the mucosa and digest with collagenase in a shaking water bath until glands are liberated.

    • Wash the isolated glands several times by centrifugation to remove collagenase and cellular debris.

  • Acid Secretion Assay:

    • Resuspend the gastric glands in a suitable buffer (e.g., HEPES-buffered HBSS) containing BSA.

    • Pre-incubate aliquots of the gland suspension with varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control for a specified time (e.g., 30 minutes) at 37°C.

    • Initiate the acid secretion by adding a stimulant (e.g., histamine, 100 µM) and [¹⁴C]aminopyrine.

    • Incubate for a further period (e.g., 30-60 minutes) at 37°C.

    • Stop the reaction by placing the tubes on ice and centrifuging to pellet the glands.

    • Aspirate the supernatant and lyse the gland pellet.

    • Measure the radioactivity in the lysate using a scintillation counter.

  • Data Analysis:

    • Calculate the aminopyrine ratio (concentration in intragastric space / concentration in medium).

    • Plot the percentage inhibition of aminopyrine uptake against the concentration of this compound to determine the IC50 value.

Ussing Chamber Assay for Gastric Mucosa

The Ussing chamber allows for the study of ion transport across an intact sheet of gastric mucosa, providing a more physiologically relevant model.

Experimental Setup for Ussing Chamber Assay

cluster_chamber Ussing Chamber Setup cluster_measurement Measurement Mucosal_Side Mucosal Chamber (pH-stat, this compound) Gastric_Tissue Gastric Mucosa Mucosal_Side->Gastric_Tissue pH_Stat pH-Stat Titrator Mucosal_Side->pH_Stat Maintains pH Serosal_Side Serosal Chamber (Nutrient Buffer, Histamine) Serosal_Side->Gastric_Tissue Data Measure H+ Secretion Rate pH_Stat->Data

Caption: Ussing chamber setup for measuring acid secretion.

Materials:

  • Animal model (e.g., rat, rabbit)

  • Ussing chamber system

  • Ringer's solution

  • Histamine

  • This compound

  • pH-stat titration system

  • Carbogen gas (95% O₂ / 5% CO₂)

Procedure:

  • Tissue Preparation:

    • Euthanize the animal and excise the stomach.

    • Isolate a section of the gastric fundus and remove the muscle layers to obtain a sheet of gastric mucosa.

  • Ussing Chamber Mounting:

    • Mount the gastric mucosa between the two halves of the Ussing chamber, separating the mucosal and serosal sides.

    • Fill both chambers with oxygenated Ringer's solution maintained at 37°C.

  • Measurement of Acid Secretion:

    • Allow the tissue to equilibrate.

    • Add a stimulant such as histamine to the serosal side to induce acid secretion.

    • On the mucosal side, use a pH-stat system to maintain a constant pH (e.g., pH 5.0) by titrating with a weak base (e.g., NaOH). The rate of titrant addition is equivalent to the rate of H+ secretion.

    • Once a stable baseline of acid secretion is established, add this compound to the mucosal side in a cumulative, concentration-dependent manner.

    • Record the inhibition of the H+ secretion rate at each concentration.

  • Data Analysis:

    • Calculate the percentage inhibition of the histamine-stimulated acid secretion for each concentration of this compound.

    • Construct a dose-response curve and determine the IC50 value.

Expected Outcomes and Troubleshooting

  • Potency: Based on its mechanism and preclinical data, this compound is expected to show potent inhibition of acid secretion in both isolated gastric glands and Ussing chamber models. The IC50 values should be in the nanomolar to low micromolar range.

  • Rapid Onset: The inhibitory effect of this compound should be observed shortly after its addition to the experimental system, reflecting its direct action on the proton pump.

  • Troubleshooting:

    • Low Acid Secretion: Ensure the viability of the gastric glands or mucosa. Check the concentration and activity of the stimulant (e.g., histamine).

    • High Variability: Variability between tissue preparations is common. Use a sufficient number of replicates and appropriate statistical analysis. Ensure consistent tissue handling and experimental conditions.

    • Drug Solubility: Ensure this compound is fully dissolved in the vehicle and that the final vehicle concentration does not affect the tissue preparation.

Conclusion

This compound is a potent inhibitor of gastric acid secretion with a rapid onset of action. The ex vivo models described in these application notes, including the isolated gastric gland and Ussing chamber assays, are valuable tools for characterizing the pharmacological effects of this compound and other P-CABs at the tissue level. These protocols provide a framework for researchers to investigate the mechanism and efficacy of this compound in a controlled laboratory setting.

References

Application Notes and Protocols for In Vivo Efficacy Studies of Zastaprazan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo efficacy studies of Zastaprazan, a novel potassium-competitive acid blocker (P-CAB). This compound offers a promising therapeutic option for acid-related gastrointestinal disorders due to its potent, rapid, and sustained inhibition of gastric acid secretion.

Introduction to this compound

This compound (also known as JP-1366) is a next-generation acid suppressant that functions by reversibly binding to the H+/K+-ATPase (proton pump) in gastric parietal cells, thereby inhibiting gastric acid production.[1] Unlike proton pump inhibitors (PPIs), this compound's mechanism is not dependent on an acidic environment for activation, leading to a faster onset of action.[2] Preclinical and clinical studies have demonstrated its potential for superior efficacy in managing conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.[3][4]

Mechanism of Action Signaling Pathway

This compound directly inhibits the final step in the gastric acid secretion pathway. By competitively blocking the potassium-binding site of the H+/K+-ATPase, it prevents the exchange of intracellular H+ for extracellular K+, effectively halting acid secretion into the gastric lumen.

cluster_ParietalCell Gastric Parietal Cell K_channel K+ Channel H_K_ATPase H+/K+-ATPase (Proton Pump) K_channel->H_K_ATPase K+ Gastric_Lumen Gastric Lumen (Stomach Interior) H_K_ATPase->Gastric_Lumen H+ This compound This compound This compound->H_K_ATPase Inhibits Bloodstream Bloodstream Bloodstream->this compound Absorption

Caption: Mechanism of action of this compound in a gastric parietal cell.

In Vivo Efficacy Study Protocol: Reflux Esophagitis Model

This protocol outlines a method for evaluating the in vivo efficacy of this compound in a surgically induced reflux esophagitis rat model.

Animal Model
  • Species: Female Wistar rats (250-280g) are recommended.[5]

  • Acclimatization: Animals should be acclimatized for at least one week prior to the experiment under standard laboratory conditions (22 ± 3°C, 55 ± 5% humidity, 12-hour light/dark cycle) with free access to standard chow and water.[5]

  • Model Induction: Chronic acid reflux esophagitis will be induced using the cardiomyotomy plus external pyloric ligation method, which has been shown to have a high success rate and good animal survival.[5][6]

Experimental Design and Groups

A minimum of four groups are recommended:

GroupDescriptionTreatment
1Sham-Operated ControlVehicle (e.g., 0.5% carboxymethyl cellulose)
2Reflux Esophagitis (RE) + VehicleVehicle
3RE + this compoundThis compound (e.g., 0.5, 1, 2 mg/kg, p.o.)
4RE + Positive ControlEsomeprazole (e.g., 30 mg/kg, p.o.)

Dosing is based on preclinical data for this compound (JP-1366) showing an ED50 of 0.53 mg/kg in a reflux esophagitis model.[1] Doses for the positive control can be based on literature values for similar models.[3]

**3. Experimental Workflow

acclimatization Acclimatization (1 week) surgery Induction of Reflux Esophagitis (Cardiomyotomy + Pyloric Ligation) acclimatization->surgery grouping Randomization into Experimental Groups surgery->grouping treatment Daily Oral Administration (this compound/Vehicle/Control) (e.g., 7 days) grouping->treatment euthanasia Euthanasia and Sample Collection treatment->euthanasia analysis Analysis: - Macroscopic Scoring - Histopathology - Gastric pH euthanasia->analysis

Caption: Experimental workflow for the in vivo efficacy study of this compound.

Detailed Experimental Procedures

4.1. Induction of Reflux Esophagitis

  • Anesthetize the rats (e.g., with isoflurane).

  • Make a midline laparotomy incision to expose the stomach and esophagus.

  • Perform a cardiomyotomy by making a longitudinal incision through the serosa and muscularis of the lower esophageal sphincter, leaving the mucosa intact.

  • Induce pyloric insufficiency by placing a ligature around the pylorus.[5]

  • Suture the abdominal incision.

  • Provide appropriate post-operative care, including analgesics.

4.2. Drug Administration

  • Prepare this compound and the positive control (e.g., esomeprazole) in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Administer the respective treatments orally (p.o.) once daily for the duration of the study (e.g., 7 days), starting 24 hours after the surgical procedure.

4.3. Endpoint Evaluation

At the end of the treatment period (e.g., on day 8), perform the following procedures:

  • Gastric pH Measurement:

    • Anesthetize the animals.

    • Make an incision in the stomach wall and measure the pH of the gastric contents using a calibrated pH meter.[7]

  • Macroscopic Evaluation of Esophageal Lesions:

    • Euthanize the animals and carefully dissect the esophagus.

    • Open the esophagus longitudinally and score the severity of the lesions based on a standardized scoring system (see table below).

  • Histopathological Analysis:

    • Fix the esophageal tissue in 10% neutral buffered formalin.

    • Embed the tissue in paraffin, section, and stain with hematoxylin and eosin (H&E).

    • Evaluate the sections microscopically for epithelial thickness, inflammatory cell infiltration, and other signs of esophagitis.[8][9]

Data Presentation and Analysis

Table 1: Macroscopic Esophageal Lesion Scoring

ScoreDescription
0No visible lesions
1Mild hyperemia or a few small erosions
2Moderate hyperemia, multiple small erosions, or one large erosion
3Severe hyperemia, extensive erosions, or ulceration
4Very severe ulceration, thickening of the esophageal wall

Table 2: Summary of Expected Quantitative Data

GroupTreatmentGastric pH (mean ± SD)Macroscopic Lesion Score (mean ± SD)Histopathological Score (mean ± SD)
1Sham-Operated Control~6.5-7.000
2RE + Vehicle~2.0-3.53-4High
3RE + this compound (low dose)Moderately ElevatedReducedModerately Reduced
4RE + this compound (high dose)Significantly ElevatedSignificantly ReducedSignificantly Reduced
5RE + EsomeprazoleElevatedReducedReduced

Note: The values in Table 2 are hypothetical and serve as an example of how to present the collected data. Actual results will vary based on experimental conditions.

Statistical Analysis:

Data should be analyzed using appropriate statistical methods, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the treatment groups with the vehicle control group. A p-value of <0.05 is typically considered statistically significant.

Conclusion

This detailed protocol provides a robust framework for evaluating the in vivo efficacy of this compound in a clinically relevant animal model of reflux esophagitis. The use of standardized scoring systems and multiple endpoint measurements will ensure the generation of high-quality, reproducible data for assessing the therapeutic potential of this novel P-CAB.

References

Troubleshooting & Optimization

Zastaprazan solubility in DMSO for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the use of Zastaprazan in cell culture experiments. This guide includes frequently asked questions and troubleshooting advice to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as JP-1366) is a potent and selective potassium-competitive acid blocker (P-CAB).[1] It inhibits gastric acid secretion by competitively binding to the potassium-binding site of the H+/K+ ATPase (proton pump) in gastric parietal cells.[1] This action prevents the final step in gastric acid production.[2][3]

Q2: What is the solubility of this compound in DMSO?

A2: this compound has a reported solubility of 33.33 mg/mL (91.95 mM) in 100% DMSO.[4] It is important to note that achieving this concentration may require sonication.[4] For cell culture applications, a high-concentration stock solution is typically prepared in DMSO and then diluted to the final working concentration in the cell culture medium.

Q3: What is the recommended final concentration of DMSO in cell culture?

A3: To avoid cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%.[5][6] However, the tolerance to DMSO can vary between cell lines.[6] It is recommended to perform a vehicle control experiment to assess the effect of the final DMSO concentration on your specific cell line.

Q4: How should I prepare a stock solution of this compound in DMSO?

A4: To prepare a stock solution, weigh the desired amount of this compound powder and dissolve it in an appropriate volume of high-purity, sterile DMSO to achieve a high concentration (e.g., 10 mM or 20 mM). Ensure the powder is completely dissolved, using sonication if necessary, in a sterile environment.[4][7] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Q5: How should I dilute the this compound stock solution for my cell culture experiment?

A5: It is recommended to perform a serial dilution of the DMSO stock solution into the cell culture medium. To prevent precipitation, it is best to add the this compound stock solution dropwise to the medium while gently mixing.[7] A stepwise dilution approach is also recommended to avoid shocking the compound with a rapid change in solvent polarity.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation upon dilution in cell culture medium The aqueous environment of the cell culture medium can cause hydrophobic compounds like this compound to precipitate out of solution, especially when diluted rapidly from a high-concentration DMSO stock.[5][7]- Perform a stepwise dilution of the this compound stock solution. - Add the stock solution slowly to the culture medium while gently vortexing or swirling.[7] - Pre-warm the cell culture medium to 37°C before adding the this compound stock. - Consider using a lower concentration stock solution to reduce the DMSO shock.
Cell toxicity or unexpected effects The final concentration of DMSO in the culture medium may be too high for your specific cell line.[6]- Ensure the final DMSO concentration is below 0.5%, and ideally below 0.1%.[6] - Perform a dose-response experiment with DMSO alone to determine the maximum tolerable concentration for your cells. - Include a vehicle control (medium with the same final concentration of DMSO) in all experiments.[5]
Inconsistent experimental results - Repeated freeze-thaw cycles of the this compound stock solution can lead to degradation of the compound. - Inaccurate pipetting of small volumes of the high-concentration stock solution.- Aliquot the stock solution into single-use volumes to avoid freeze-thaw cycles. - Use calibrated pipettes and appropriate pipetting techniques for accurate dilutions. - Prepare a fresh intermediate dilution from the stock solution for each experiment.
Contamination of cell cultures The this compound stock solution or the handling process may not have been sterile.- Prepare the this compound stock solution in a sterile biosafety cabinet using sterile DMSO and tubes.[8] - While DMSO is generally considered self-sterilizing at high concentrations, you can filter-sterilize the final working solution (this compound diluted in media) using a 0.22 µm syringe filter if you are concerned about contamination.[8] Note that some compound may be lost due to binding to the filter membrane.

Quantitative Data Summary

Parameter Value Reference
Molecular Weight 362.47 g/mol []
Solubility in DMSO 33.33 mg/mL (91.95 mM)[4]
Recommended Final DMSO Concentration in Cell Culture < 0.5%[5][6]
Storage of Stock Solution -20°C or -80°C[]

Experimental Protocols

Protocol: Preparation of this compound Stock and Working Solutions for Cell Culture

Materials:

  • This compound powder

  • High-purity, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

  • Cell culture medium, pre-warmed to 37°C

Procedure:

  • Stock Solution Preparation (e.g., 10 mM):

    • In a sterile biosafety cabinet, weigh out 3.62 mg of this compound powder and place it into a sterile microcentrifuge tube.

    • Add 1 mL of sterile DMSO to the tube.

    • Vortex thoroughly until the powder is completely dissolved. If necessary, sonicate the solution for a short period to aid dissolution.[4]

    • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

    • Label the aliquots clearly and store them at -20°C or -80°C.

  • Working Solution Preparation (e.g., 10 µM):

    • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

    • In a sterile tube, perform a serial dilution. For a final concentration of 10 µM in 1 mL of medium, you will need to add 1 µL of the 10 mM stock solution.

    • To avoid precipitation, first pipette 999 µL of pre-warmed cell culture medium into a sterile tube.

    • While gently swirling the medium, add the 1 µL of 10 mM this compound stock solution dropwise.

    • Mix gently by inverting the tube or by gentle pipetting. Do not vortex vigorously as this can cause foaming of the medium.

    • This 10 µM working solution is now ready to be added to your cell cultures.

Note: The final DMSO concentration in this example is 0.1%. Adjust the dilution scheme as necessary for your desired final this compound concentration, ensuring the final DMSO concentration remains non-toxic to your cells.

Visualizations

Zastaprazan_Signaling_Pathway cluster_parietal_cell Gastric Parietal Cell H+/K+ ATPase H+/K+ ATPase Lumen Lumen H+/K+ ATPase->Lumen H+ Secretion (Blocked) This compound This compound This compound->H+/K+ ATPase Binds to K+ site K+ K+ H+ H+ Lumen->H+/K+ ATPase K+ Uptake (Competitively Inhibited) Cytoplasm Cytoplasm

Caption: this compound competitively inhibits the H+/K+ ATPase proton pump.

Zastaprazan_Workflow cluster_prep Solution Preparation cluster_exp Cell Culture Experiment Stock_Solution Prepare High-Concentration This compound Stock in 100% DMSO Working_Solution Serially Dilute Stock Solution into Pre-warmed Cell Culture Medium Stock_Solution->Working_Solution Dilution Treatment Treat Cells with this compound Working Solution Working_Solution->Treatment Cell_Seeding Seed Cells and Allow to Adhere/Acclimate Cell_Seeding->Treatment Incubation Incubate for Desired Time Period Treatment->Incubation Assay Perform Downstream Assay (e.g., Viability, Gene Expression) Incubation->Assay

Caption: Experimental workflow for using this compound in cell culture.

References

Zastaprazan Stability in Aqueous Solutions: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides essential information and troubleshooting advice for researchers utilizing Zastaprazan in aqueous solutions for experimental purposes. This compound is a potassium-competitive acid blocker (P-CAB), a class of compounds known for their stability in acidic environments. However, its stability can be compromised under other conditions. This guide offers detailed protocols and data to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

For in vitro experiments, it is recommended to prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). A concentration of 10 mM in DMSO is a common starting point.

Q2: How should I store this compound, both as a solid and in solution?

Proper storage is crucial to maintain the integrity of this compound.

  • Solid Form: Store the powdered form of this compound at -20°C for long-term stability (up to 3 years).

  • DMSO Stock Solutions: Aliquots of this compound in DMSO should be stored at -80°C and can be stable for up to 6 months. Avoid repeated freeze-thaw cycles.

Q3: Is this compound stable in aqueous solutions?

This compound, like other P-CABs, is generally stable in acidic aqueous solutions.[1][2] However, it is susceptible to degradation in alkaline and oxidative conditions. The stability is also influenced by temperature and light exposure.

Q4: What are the likely degradation products of this compound in aqueous solution?

While specific degradation pathways for this compound in aqueous solution are not extensively published, studies on similar P-CABs like Tegoprazan have identified several degradation products under stress conditions.[3][4][5] These are typically formed through hydrolysis and oxidation.

Q5: How can I monitor the stability of this compound in my experimental setup?

A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach to monitor the concentration of this compound and detect the formation of any degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation of this compound in aqueous buffer The aqueous solubility of this compound is limited. The final concentration of DMSO or other organic co-solvents may be too low.- Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution, ensuring it is compatible with your experimental system.- Prepare the working solution fresh before each experiment.- Gentle warming and sonication can aid dissolution, but be mindful of potential temperature-induced degradation.
Loss of this compound activity over time in experiments Degradation of this compound due to pH, temperature, or light exposure.- Ensure the pH of your aqueous solution is acidic or neutral.- Protect the solution from light by using amber vials or covering the container with aluminum foil.- Conduct experiments at a controlled, lower temperature if possible.- Prepare fresh solutions for long-duration experiments.
Appearance of unexpected peaks in HPLC analysis Formation of degradation products.- Refer to the stability data to identify potential degradation conditions.- Perform a forced degradation study to characterize potential degradation products and confirm the specificity of your analytical method.

Quantitative Stability Data

Disclaimer: The following data is based on forced degradation studies of other P-CABs, such as Vonoprazan and Tegoprazan, and serves as a general guideline for this compound due to the lack of specific published data. Actual stability may vary.

Table 1: pH-Dependent Stability of P-CABs in Aqueous Solution

pH ConditionReagentIncubation TimeTemperatureDegradation (%)
Acidic0.1 M HCl24 hoursRoom TemperatureStable
NeutralWater24 hoursRoom TemperatureStable
Alkaline0.1 M NaOH8 hoursRoom TemperatureSignificant Degradation

Table 2: Stability of P-CABs under Other Stress Conditions

Stress ConditionReagent/ConditionIncubation TimeDegradation (%)
Oxidative3% H₂O₂24 hoursSignificant Degradation
Thermal60°C48 hoursStable
PhotolyticUV Light (254 nm)24 hoursStable

Experimental Protocols

Preparation of this compound Stock and Working Solutions
  • Stock Solution (10 mM in DMSO):

    • Accurately weigh the required amount of this compound powder.

    • Dissolve in an appropriate volume of high-purity DMSO to achieve a 10 mM concentration.

    • Vortex briefly to ensure complete dissolution.

    • Aliquot into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store at -80°C.

  • Aqueous Working Solution:

    • Thaw an aliquot of the 10 mM DMSO stock solution at room temperature.

    • Dilute the stock solution with the desired aqueous buffer to the final working concentration.

    • Note: The final concentration of DMSO should be kept as low as possible and be consistent across all experiments, including controls, to avoid solvent-induced artifacts.

Stability-Indicating HPLC Method (General Protocol)

This protocol is a starting point based on methods developed for other P-CABs and should be optimized and validated for this compound.[6][7][8]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.03 M sodium phosphate buffer, pH 6.5) and an organic solvent (e.g., acetonitrile, methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

Validation: The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.[9]

Visualizations

G cluster_prep Solution Preparation Workflow start This compound Powder stock 10 mM Stock in DMSO start->stock Dissolve working Aqueous Working Solution stock->working Dilute in Buffer experiment In Vitro Experiment working->experiment

Caption: Workflow for preparing this compound solutions.

G This compound This compound Alkaline Alkaline Conditions (e.g., NaOH) This compound->Alkaline Oxidative Oxidative Stress (e.g., H₂O₂) This compound->Oxidative Degradation_Products Degradation Products Alkaline->Degradation_Products Hydrolysis Oxidative->Degradation_Products Oxidation

Caption: this compound's primary degradation pathways.

References

Zastaprazan In Vitro Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in vitro use of Zastaprazan, a potent and selective potassium-competitive acid blocker (P-CAB). Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potassium-competitive acid blocker (P-CAB) that inhibits gastric acid secretion by competitively blocking the potassium-binding site of the H+/K+-ATPase (proton pump) in gastric parietal cells.[1][2][3][4] This reversible ionic binding prevents the final step in the gastric acid production pathway.[1][2] Unlike proton pump inhibitors (PPIs), this compound does not require an acidic environment for activation.[1][2]

Q2: What is a recommended starting concentration for in vitro experiments?

A2: The optimal concentration of this compound will vary depending on the cell type and the specific assay. For enzymatic inhibition of H+/K+-ATPase, the IC50 has been reported to be 16.7 nM. For cell-based assays involving metabolic stability or drug transport, concentrations in the range of 1 µM to 10 µM have been used.[5] For initial experiments in gastric cancer cell lines, a concentration range of 10 nM to 10 µM is a reasonable starting point to determine the effective dose for your specific model.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO).[6] To prepare a stock solution, dissolve this compound in 100% DMSO to a concentration of 10 mM. This stock solution can then be further diluted in your cell culture medium to the desired final concentration. It is recommended to prepare fresh dilutions for each experiment and to minimize the final DMSO concentration in your assay to avoid solvent-induced cytotoxicity (typically ≤ 0.5%). For in vivo studies, specific formulations using DMSO, PEG300, Tween-80, and saline or corn oil have been described.[6]

Q4: Is this compound cytotoxic to cells in culture?

A4: While specific cytotoxicity data for this compound across a wide range of cell lines is not extensively published, it is crucial to determine the cytotoxic profile in your specific cell model. This can be achieved by performing a dose-response experiment and measuring cell viability using assays such as MTT, XTT, or real-time cell analysis. This compound has shown high selectivity for the H+/K+-ATPase, with significantly higher IC50 values for off-target interactions, suggesting lower potential for general cytotoxicity.

Q5: How stable is this compound in cell culture medium?

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no inhibitory effect observed - Sub-optimal this compound concentration: The concentration used may be too low for the specific cell line or assay. - Compound degradation: this compound may have degraded due to improper storage or handling. - Cell line insensitivity: The target (H+/K+-ATPase) may not be expressed or be functionally active in the chosen cell line.- Perform a dose-response curve to determine the optimal effective concentration. - Ensure proper storage of this compound stock solutions (aliquoted and stored at -20°C or -80°C). Prepare fresh dilutions for each experiment. - Verify the expression and activity of H+/K+-ATPase in your cell model using techniques like Western blot or a functional assay.
High variability between replicates - Inconsistent cell seeding: Uneven cell distribution in multi-well plates. - Pipetting errors: Inaccurate dilution or addition of this compound. - Edge effects in plates: Evaporation from wells on the perimeter of the plate.- Ensure a homogenous cell suspension before seeding. Mix gently between seeding replicates. - Use calibrated pipettes and proper pipetting techniques. - To minimize edge effects, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or medium.
Unexpected cytotoxicity - High DMSO concentration: The final concentration of the vehicle (DMSO) may be toxic to the cells. - Off-target effects: At high concentrations, this compound may interact with other cellular targets. - Contamination: Mycoplasma or other microbial contamination in cell cultures.- Ensure the final DMSO concentration in the culture medium is below the cytotoxic threshold for your cell line (typically ≤ 0.5%). - Perform a thorough dose-response analysis to identify a non-toxic effective concentration. Refer to the off-target data provided. - Regularly test your cell lines for mycoplasma contamination.
Precipitation of this compound in culture medium - Low solubility: The concentration of this compound may exceed its solubility limit in the aqueous culture medium. - Interaction with media components: Components in the serum or medium may cause the compound to precipitate.- Ensure the final DMSO concentration is sufficient to maintain solubility, but still within the non-toxic range. - Visually inspect the medium for any signs of precipitation after adding this compound. If precipitation occurs, try lowering the final concentration or preparing the working solution in a different manner (e.g., pre-diluting in a small volume of medium before adding to the final culture volume).

Quantitative Data Summary

Parameter Value Assay/System Reference
IC50 (H+/K+-ATPase inhibition) 16.7 nMEnzymatic AssayProbechem Biochemicals
IC50 (Adenosine A3 receptor) 2.7 µMOff-target profiling[6]
IC50 (Adrenergic α2B receptor) 1.2 µMOff-target profiling[6]
IC50 (Chloride channel) 0.91 µMOff-target profiling[6]
IC50 (Melatonin MT1 receptor) 0.87 µMOff-target profiling[6]
In Vitro Concentration Range (Metabolism/Transport Studies) 0.4 - 100 µMCaco-2, LLC-PK1-P-gp/BCRP cells[5]
In Vitro Concentration (Metabolic Stability) 1 µMHuman, mouse, rat, dog, and monkey hepatocytes[5]

Key Experimental Protocols

Protocol 1: Determination of IC50 for H+/K+-ATPase Inhibition

This protocol is a general guideline for determining the half-maximal inhibitory concentration (IC50) of this compound on the H+/K+-ATPase enzyme.

Materials:

  • Isolated H+/K+-ATPase vesicles (e.g., from hog gastric mucosa)

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 10 mM KCl)

  • ATP

  • This compound

  • pH-sensitive fluorescent probe (e.g., acridine orange)

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Prepare a dilution series of this compound in the assay buffer.

  • Add the H+/K+-ATPase vesicles to the wells of a microplate.

  • Add the this compound dilutions to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Add the pH-sensitive fluorescent probe to the wells.

  • Initiate the reaction by adding ATP.

  • Monitor the change in fluorescence over time, which reflects the proton pumping activity of the H+/K+-ATPase.

  • Calculate the rate of proton pumping for each this compound concentration.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT)

This protocol outlines the use of the MTT assay to assess the cytotoxicity of this compound on a chosen cell line.

Materials:

  • Gastric cancer cell line (e.g., AGS, KATO III)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete cell culture medium.

  • Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the no-treatment control and plot the results to determine the IC50 value.

Visualizations

Zastaprazan_Mechanism_of_Action cluster_parietal_cell Gastric Parietal Cell cluster_lumen Gastric Lumen (Acidic) H+/K+-ATPase H+/K+-ATPase H+ H+ H+/K+-ATPase->H+ Pumps H+ out K+_channel K+_channel K+ K+ K+_channel->K+ Recycles K+ Cl-_channel Cl-_channel Cl- Cl- Cl-_channel->Cl- Exits cell HCl HCl (Gastric Acid) H+->HCl K+->H+/K+-ATPase Enters cell Cl-->HCl This compound This compound This compound->H+/K+-ATPase Binds reversibly to K+ site Inhibition Inhibition

Caption: this compound's mechanism of action in a gastric parietal cell.

experimental_workflow start Start: Experimental Design stock_prep Prepare this compound Stock Solution (e.g., 10 mM in DMSO) start->stock_prep cell_culture Culture Gastric Cell Line (e.g., AGS, KATO III) start->cell_culture dose_response Perform Dose-Response Assay (e.g., MTT) to Determine IC50 stock_prep->dose_response cell_culture->dose_response effective_concentration Select Optimal Concentration Range for Efficacy Studies dose_response->effective_concentration troubleshooting Troubleshooting (if issues arise) dose_response->troubleshooting efficacy_assay Conduct Efficacy Assay (e.g., Acid Secretion Inhibition) effective_concentration->efficacy_assay data_analysis Analyze and Interpret Data efficacy_assay->data_analysis efficacy_assay->troubleshooting end End: Conclusion data_analysis->end troubleshooting->start Re-evaluate experimental design

Caption: A general workflow for in vitro studies with this compound.

References

troubleshooting Zastaprazan variability in experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental results when working with Zastaprazan. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are observing inconsistent inhibition of the H+/K+-ATPase in our in vitro assay. What are the potential causes?

A1: Variability in in vitro H+/K+-ATPase inhibition assays can arise from several factors. Here are key aspects to consider:

  • Enzyme Preparation and Purity: The source and purity of the H+/K+-ATPase enzyme preparation are critical. Variability can be introduced by using different tissue sources (e.g., hog, rabbit, or human gastric microsomes) or inconsistent preparation methods. Ensure a consistent and well-characterized enzyme source.

  • Assay Buffer pH: Unlike proton pump inhibitors (PPIs), this compound, as a potassium-competitive acid blocker (P-CAB), does not require an acidic environment for activation.[1] However, the pH of the assay buffer can still influence the binding affinity and inhibitory activity. It is crucial to maintain a consistent and optimized pH for your assay.

  • Potassium Concentration: this compound competes with potassium ions (K+) to bind to the H+/K+-ATPase.[2] Therefore, the concentration of K+ in your assay buffer will directly impact the apparent IC50 value. Ensure precise and consistent potassium concentrations across all experiments.

  • ATP Concentration: The concentration of ATP, the substrate for the ATPase, should be optimized and kept consistent. Sub-optimal ATP levels can lead to variability in enzyme activity and, consequently, in the measured inhibition.

  • This compound Solubility and Stability: Ensure that this compound is fully dissolved in the appropriate solvent (e.g., DMSO) and that the final concentration of the solvent in the assay does not affect enzyme activity.[3][4][5] Prepare fresh dilutions of this compound for each experiment to avoid degradation.

  • Incubation Time and Temperature: Optimize and standardize the pre-incubation time of the enzyme with this compound and the reaction time after adding ATP. Temperature fluctuations can also affect enzyme kinetics.

Q2: Our in vivo study in rats shows high variability in the suppression of gastric acid secretion. What should we investigate?

A2: In vivo studies can present more complex sources of variability. Consider the following:

  • Animal Model and Strain: Different rat strains can exhibit variations in drug metabolism and physiological responses. Ensure you are using a consistent strain and consider potential strain-specific differences.

  • Animal Health and Diet: The health status, stress levels, and diet of the animals can influence gastric acid secretion. Standardize housing conditions, and diet, and allow for an appropriate acclimatization period.

  • Drug Formulation and Administration: The formulation of this compound and the route of administration can significantly impact its absorption and bioavailability. Ensure a consistent and appropriate vehicle for administration and a precise dosing technique.

  • Metabolism of this compound: this compound is primarily metabolized by CYP3A4 and CYP3A5 enzymes.[6] Co-administration of other compounds that induce or inhibit these enzymes can alter the clearance of this compound, leading to variable exposure and efficacy. While this compound's metabolism is not significantly affected by CYP2C19 polymorphisms, which is a common source of variability for PPIs, understanding its primary metabolic pathways is crucial for interpreting results, especially in drug-drug interaction studies.[7]

  • Timing of Measurement: this compound has a rapid onset of action.[7] The timing of gastric acid secretion measurement relative to drug administration is critical. Establish a clear and consistent timeline for your experimental procedures.

  • Anesthesia: If anesthesia is used during the measurement of gastric acid secretion, the choice of anesthetic and its depth can influence physiological responses.

Q3: We are transitioning from working with PPIs to this compound. What are the key experimental differences to consider to avoid variability?

A3: It is crucial to recognize the fundamental mechanistic differences between PPIs and P-CABs like this compound to ensure reproducible results.

  • Acid Activation: PPIs are prodrugs that require activation in an acidic environment.[1] In contrast, this compound is a P-CAB and does not require acid activation.[2] Therefore, pre-incubation in acidic conditions, which is necessary for PPIs in some in vitro assays, is not required for this compound and could potentially lead to compound instability if not intended.

  • Reversibility of Inhibition: PPIs bind covalently and irreversibly to the H+/K+-ATPase. This compound, on the other hand, binds reversibly and competitively with potassium ions. This difference is important when designing washout experiments or interpreting the duration of action.

  • Influence of CYP2C19 Polymorphisms: The metabolism of many PPIs is significantly affected by genetic polymorphisms in the CYP2C19 enzyme, leading to inter-individual variability. This compound's metabolism is not dependent on CYP2C19, which generally results in more predictable pharmacokinetics across different individuals and populations.[7] When translating from preclinical models to clinical predictions, this is a key advantage.

Data Presentation

Table 1: In Vitro H+/K+-ATPase Inhibitory Activity of this compound

ParameterValueConditionsReference
IC50 ~10-50 nMHog gastric H+/K+-ATPase, pH 6.5-7.4

Note: IC50 values can vary depending on the specific experimental conditions, particularly the potassium concentration in the assay buffer.

Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species

SpeciesRouteTmax (h)Cmax (ng/mL)AUC (ng·h/mL)t1/2 (h)Reference
Rat Oral0.5 - 1.0500 - 15002000 - 60002 - 4[8]
Dog Oral1.0 - 2.0800 - 20004000 - 100003 - 5[8]
Monkey Oral1.0 - 3.0600 - 18005000 - 120004 - 6[8]

These are approximate values and can vary based on the dose and specific study design.

Experimental Protocols

1. In Vitro H+/K+-ATPase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against H+/K+-ATPase.

  • Materials:

    • Lyophilized H+/K+-ATPase vesicles (e.g., from hog gastric mucosa)

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM MgCl2)

    • Potassium Chloride (KCl) solution

    • ATP solution

    • This compound stock solution (in DMSO)

    • Malachite green reagent for phosphate detection

  • Methodology:

    • Reconstitute the H+/K+-ATPase vesicles according to the manufacturer's instructions.

    • Prepare serial dilutions of this compound in the assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).

    • In a 96-well plate, add the enzyme preparation, the this compound dilutions (or vehicle), and the KCl solution to the desired final concentrations.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 30 minutes).

    • Initiate the enzymatic reaction by adding ATP to each well.

    • Incubate the plate at 37°C for a defined reaction time (e.g., 30 minutes).

    • Stop the reaction by adding a stop solution (e.g., sodium dodecyl sulfate).

    • Add the malachite green reagent to detect the amount of inorganic phosphate released from ATP hydrolysis.

    • Measure the absorbance at the appropriate wavelength (e.g., 620 nm).

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using a suitable curve-fitting software.

2. In Vivo Lumen-Perfused Rat Model for Gastric Acid Secretion

  • Objective: To evaluate the in vivo efficacy of this compound in inhibiting gastric acid secretion in rats.

  • Materials:

    • Male Sprague-Dawley rats (or other suitable strain)

    • Anesthesia (e.g., urethane)

    • Surgical instruments

    • Perfusion pump

    • pH electrode and meter

    • Saline solution

    • Histamine or another secretagogue

    • This compound formulation for administration (e.g., oral gavage or intravenous)

  • Methodology:

    • Anesthetize the rat and perform a laparotomy to expose the stomach.

    • Ligate the pylorus and insert a double-lumen cannula through the esophagus into the stomach for perfusion.

    • Perfuse the stomach with saline at a constant rate.

    • Collect the perfusate at regular intervals and measure the pH to establish a baseline acid secretion rate.

    • Administer a secretagogue (e.g., histamine) to stimulate gastric acid secretion and continue to monitor the pH of the perfusate.

    • Once a stable stimulated acid secretion is achieved, administer this compound.

    • Continue to collect the perfusate at regular intervals and measure the pH to determine the extent and duration of inhibition of gastric acid secretion.

    • Analyze the data by calculating the acid output over time.

Mandatory Visualizations

Zastaprazan_Mechanism_of_Action cluster_parietal_cell Gastric Parietal Cell ATPase H+/K+-ATPase (Proton Pump) Lumen Gastric Lumen (Acidic) ATPase->Lumen Secretes H+ Lumen->ATPase Takes up K+ Cytosol Cytosol H_ion H+ K_ion_in K+ This compound This compound (P-CAB) This compound->ATPase Competitively binds to K+ site (Reversible) K_ion_out K+

Caption: Mechanism of this compound as a Potassium-Competitive Acid Blocker (P-CAB).

Experimental_Workflow_In_Vitro_H_K_ATPase_Assay start Start prepare_reagents Prepare Reagents (Enzyme, Buffers, this compound) start->prepare_reagents pre_incubation Pre-incubate Enzyme with this compound prepare_reagents->pre_incubation add_atp Initiate Reaction with ATP pre_incubation->add_atp incubation Incubate at 37°C add_atp->incubation stop_reaction Stop Reaction incubation->stop_reaction detect_phosphate Detect Inorganic Phosphate stop_reaction->detect_phosphate data_analysis Calculate % Inhibition and IC50 detect_phosphate->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for an in vitro H+/K+-ATPase inhibition assay.

Troubleshooting_Logic start Inconsistent Experimental Results check_reagents Verify Reagent Quality and Concentration start->check_reagents check_protocol Review Experimental Protocol Adherence start->check_protocol check_instrumentation Calibrate and Validate Instrumentation start->check_instrumentation reagent_issue Inconsistent enzyme activity? Incorrect buffer pH/K+? Compound degradation? check_reagents->reagent_issue Yes protocol_issue Inconsistent incubation times? Temperature fluctuations? Incorrect dilutions? check_protocol->protocol_issue Yes instrument_issue Inaccurate readings? Equipment malfunction? check_instrumentation->instrument_issue Yes solution Isolate and Correct the Variable reagent_issue->solution protocol_issue->solution instrument_issue->solution

Caption: A logical workflow for troubleshooting variability in experimental results.

References

Zastaprazan interference with common laboratory assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on potential interactions between Zastaprazan and common laboratory assays. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potassium-competitive acid blocker (P-CAB).[1][2] It functions by inhibiting the proton pump (H+/K+ ATPase) in gastric parietal cells, which is the final step in gastric acid secretion.[3][4] Unlike traditional proton pump inhibitors (PPIs), this compound binds reversibly to the proton pump and does not require acid activation, allowing for a more rapid onset of action.[5][6]

Q2: How is this compound metabolized?

This compound is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP3A5.[7][8][9] It undergoes both phase I (oxidation) and phase II (glucuronidation and sulfation) metabolism, resulting in a large number of metabolites.[6][7] Renal excretion is not a major route of elimination for the parent drug.[9]

Q3: Are there any known interferences of this compound with common laboratory assays?

Currently, there is a lack of specific studies documenting direct interference of this compound with common laboratory assays. However, based on its chemical properties and extensive metabolism, potential interferences cannot be entirely ruled out. This technical support guide provides troubleshooting steps for hypothetical scenarios.

Troubleshooting Guides for Potential Assay Interference

While no specific interferences have been documented, the following sections provide guidance on how to approach unexpected results in common laboratory assays when this compound is present in the samples.

Scenario 1: Unexpected Results in Immunoassays (e.g., ELISA, RIA)

Question: I am observing unexpected (higher or lower than expected) results in my immunoassay when testing samples containing this compound. Could the drug be interfering?

Potential Cause: It is theoretically possible for this compound or its numerous metabolites to cross-react with antibodies used in an immunoassay, leading to false-positive or false-negative results. This is more likely if the drug or its metabolites share structural similarities with the analyte being measured.

Troubleshooting Steps:

  • Spike and Recovery Experiment:

    • Objective: To determine if this compound or its metabolites interfere with the assay.

    • Protocol:

      • Prepare a sample matrix (e.g., plasma, serum) that is known to be free of the analyte of interest.

      • Spike the matrix with a known concentration of the analyte.

      • Create two sets of aliquots. To one set, add this compound at a concentration similar to what is expected in your study samples. The other set will serve as the control.

      • Analyze both sets of samples using your immunoassay.

      • Calculate the percent recovery of the analyte in the presence and absence of this compound. Recovery (%) = (Measured Concentration / Spiked Concentration) x 100

    • Interpretation: A significant deviation in recovery in the this compound-spiked samples compared to the control suggests interference.

  • Serial Dilution:

    • Objective: To assess if the interference is dose-dependent.

    • Protocol:

      • Take a study sample that is showing unexpected results.

      • Prepare a series of dilutions of the sample with an appropriate assay buffer.

      • Analyze the diluted samples.

    • Interpretation: If the results do not decrease linearly with dilution, it may indicate the presence of an interfering substance.

  • Alternative Assay:

    • If interference is suspected, consider using an alternative analytical method that is less prone to cross-reactivity, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Scenario 2: Altered Liver Function Test (LFT) Results

Question: I have observed changes in liver enzyme levels (e.g., ALT, AST) in my in-vitro or in-vivo experiments involving this compound. Is this expected?

Potential Cause: this compound is extensively metabolized in the liver.[3] While clinical trials have not reported significant hepatotoxicity, high concentrations used in pre-clinical studies could potentially impact liver cell health and enzyme levels.

Troubleshooting Steps:

  • Dose-Response Assessment:

    • Evaluate if the observed changes in LFTs are dependent on the concentration of this compound used.

    • Perform a dose-response study to identify a potential toxic threshold.

  • Control for Vehicle Effects:

    • Ensure that the vehicle used to dissolve this compound is not contributing to the observed effects. Run parallel experiments with the vehicle alone.

  • Histopathological Analysis:

    • In animal studies, if elevated LFTs are observed, consider histopathological examination of liver tissue to assess for any cellular changes.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound

ParameterValueReference
Time to Maximum Plasma Concentration (Tmax)0.5 - 2.0 hours[9]
Elimination Half-life (t1/2)6 - 10 hours[10]
Major Metabolizing EnzymesCYP3A4, CYP3A5[7][8][9]
Minor Metabolizing EnzymesCYP1A2, 2C8, 2C9, 2C19, 2D6[7][8]

Experimental Protocols

Protocol: Quantification of this compound in Plasma by LC-MS/MS

This protocol provides a general methodology for the analysis of this compound in a biological matrix. Specific parameters may need to be optimized for your instrumentation and experimental conditions.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of this compound).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • Liquid Chromatography:

      • Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A linear gradient from 10% to 90% B over 5 minutes.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 10 µL.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Scan Type: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion.

  • Data Analysis:

    • Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

Visualizations

Zastaprazan_Mechanism_of_Action cluster_parietal_cell Gastric Parietal Cell H+/K+ ATPase H+/K+ ATPase Gastric Lumen Gastric Lumen H+/K+ ATPase->Gastric Lumen H+ Secretion H+ H+ K+ K+ Gastric Lumen->H+/K+ ATPase K+ Uptake This compound This compound This compound->H+/K+ ATPase Inhibition

Caption: Mechanism of action of this compound.

Interference_Troubleshooting_Workflow Start Unexpected Assay Result SpikeRecovery Perform Spike and Recovery Experiment Start->SpikeRecovery RecoveryOK Is Recovery Acceptable? SpikeRecovery->RecoveryOK SerialDilution Perform Serial Dilution RecoveryOK->SerialDilution No NoInterference Interference Unlikely RecoveryOK->NoInterference Yes LinearDilution Is Dilution Linear? SerialDilution->LinearDilution LinearDilution->NoInterference Yes InterferenceSuspected Interference Suspected LinearDilution->InterferenceSuspected No AlternativeMethod Consider Alternative Analytical Method (e.g., LC-MS/MS) InterferenceSuspected->AlternativeMethod

Caption: Workflow for investigating potential assay interference.

References

mitigating Zastaprazan precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective preparation and handling of Zastaprazan stock solutions to mitigate precipitation issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a this compound stock solution?

A1: The recommended solvent for preparing a high-concentration stock solution of this compound for in vitro studies is Dimethyl Sulfoxide (DMSO). This compound is soluble in DMSO at a concentration of 33.33 mg/mL (91.95 mM).[1] For in vivo preparations, a co-solvent system is typically required.

Q2: My this compound precipitated out of the DMSO stock solution. What could be the cause?

A2: Precipitation of this compound from a DMSO stock solution can be due to several factors:

  • Hygroscopic nature of DMSO: DMSO readily absorbs moisture from the air. The presence of water can significantly decrease the solubility of this compound, leading to precipitation. It is highly recommended to use a fresh, unopened bottle of anhydrous DMSO for preparing stock solutions.[1]

  • Low Temperature: Storing the stock solution at very low temperatures immediately after preparation without proper dissolution can sometimes cause the compound to precipitate.

  • Concentration Exceeding Solubility Limit: Ensure that the intended concentration does not exceed the known solubility of this compound in DMSO (33.33 mg/mL).

Q3: How can I redissolve precipitated this compound in my DMSO stock?

A3: If precipitation occurs, you can attempt to redissolve the compound by gentle warming and/or sonication.[1] An ultrasonic bath can be particularly effective in breaking up precipitate and aiding dissolution.

Q4: What are the recommended storage conditions for this compound stock solutions?

A4: Prepared stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles. Recommended storage conditions are:

  • -80°C for up to 6 months.[1]

  • -20°C for up to 1 month.[1]

Q5: I am observing precipitation when I dilute my this compound DMSO stock into an aqueous buffer for my experiment. How can I prevent this?

A5: This is a common issue with poorly water-soluble compounds. The abrupt change in solvent polarity when adding the DMSO stock to an aqueous medium causes the compound to crash out of solution. To mitigate this, consider the following:

  • Lower the final concentration: Reducing the final concentration of this compound in your assay may keep it below its aqueous solubility limit.

  • Increase the final DMSO concentration: While cell-dependent, many cell lines can tolerate up to 0.5% or even 1% DMSO in the final culture medium. Increasing the final DMSO concentration can help maintain solubility.

  • Use a co-solvent system: For in vivo studies and some in vitro applications, using a co-solvent system is essential. Protocols often involve a mixture of DMSO, PEG300, and Tween-80 in a saline or corn oil base.[1]

Troubleshooting Guide

This guide provides a step-by-step approach to resolving common issues with this compound precipitation.

Issue Potential Cause Troubleshooting Steps
Precipitation in DMSO Stock Solution Water absorption by DMSO.1. Use a fresh, unopened bottle of anhydrous DMSO. 2. Warm the solution gently (e.g., 37°C water bath). 3. Sonicate the solution in an ultrasonic bath until the precipitate dissolves.[1]
Concentration is too high.1. Ensure the concentration does not exceed 33.33 mg/mL in DMSO. 2. If a higher concentration is needed, consider a different solvent system, though options are limited for high concentrations.
Precipitation upon Dilution in Aqueous Media Poor aqueous solubility.1. Decrease the final working concentration of this compound. 2. Increase the final percentage of DMSO in the aqueous medium if the experimental system allows. 3. Prepare an intermediate dilution in a solvent more miscible with water (e.g., ethanol) before final dilution in the aqueous buffer.
Insufficient mixing.1. Ensure rapid and thorough mixing upon addition of the DMSO stock to the aqueous medium. Vortexing immediately after addition can help.
Precipitation in Co-Solvent System for In Vivo Use Incorrect solvent ratio or order of addition.1. Follow the recommended protocol precisely, adding each solvent in the specified order and ensuring complete mixing at each step.[1] 2. Gentle warming and sonication can be used to aid dissolution in the co-solvent mixture.[1]

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder (MW: 362.47 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weigh out the required amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 3.62 mg of this compound.

  • Add the this compound powder to a sterile vial.

  • Add the appropriate volume of anhydrous DMSO. For a 10 mM solution, this would be 1 mL for every 3.62 mg of this compound.

  • Vortex the solution thoroughly.

  • If any solid particles remain, place the vial in an ultrasonic bath and sonicate until the solution is clear. Gentle warming to 37°C can also be applied.[1]

  • Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles and moisture absorption.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Preparation of this compound Formulation for In Vivo Administration

This protocol yields a clear solution of ≥ 2.5 mg/mL.

Materials:

  • This compound stock solution in DMSO (e.g., 25 mg/mL)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • To prepare 1 mL of the final formulation, add the solvents in the following order, ensuring the solution is mixed thoroughly after each addition:

    • 100 µL of the 25 mg/mL this compound in DMSO stock solution.

    • 400 µL of PEG300. Mix until uniform.

    • 50 µL of Tween-80. Mix until uniform.

    • 450 µL of Saline. Mix until the solution is clear.

  • The final concentration of this compound will be 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

Visualizations

Zastaprazan_MoA cluster_parietal_cell Gastric Parietal Cell H+/K+ ATPase H+/K+ ATPase (Proton Pump) Lumen Lumen H+/K+ ATPase->Lumen Pumps H+ into stomach lumen K_ion K+ K_ion->H+/K+ ATPase Binds to pump H_ion H+ This compound This compound This compound->H+/K+ ATPase Competitively binds to the K+ binding site Bloodstream Bloodstream Bloodstream->this compound Absorption

Caption: Mechanism of action of this compound.

Stock_Solution_Workflow Start Start: Prepare Stock Solution Weigh Weigh this compound Powder Start->Weigh Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Dissolve Vortex & Sonicate (if necessary) Add_DMSO->Dissolve Check_Clarity Is the solution clear? Dissolve->Check_Clarity Check_Clarity->Dissolve No Aliquot Aliquot into sterile tubes Check_Clarity->Aliquot Yes Store Store at -20°C or -80°C Aliquot->Store End End: Stock Solution Ready Store->End

Caption: Workflow for preparing this compound stock solution.

Troubleshooting_Logic Precipitate Precipitation Observed Location Where did it precipitate? Precipitate->Location Stock In DMSO Stock Location->Stock Stock Solution Dilution Upon Aqueous Dilution Location->Dilution Aqueous Dilution Check_DMSO Use fresh anhydrous DMSO Stock->Check_DMSO Lower_Conc Lower final concentration Dilution->Lower_Conc Warm_Sonicate Warm and/or Sonicate Check_DMSO->Warm_Sonicate Check_Concentration Verify concentration is within solubility limit Warm_Sonicate->Check_Concentration Increase_DMSO Increase final DMSO % Lower_Conc->Increase_DMSO Co_Solvent Use a co-solvent system for dilution Increase_DMSO->Co_Solvent

Caption: Troubleshooting logic for this compound precipitation.

References

Zastaprazan metabolism by CYP enzymes in liver microsomes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the in vitro metabolism of Zastaprazan by Cytochrome P450 (CYP) enzymes in human liver microsomes.

Frequently Asked Questions (FAQs)

Q1: Which CYP enzymes are primarily responsible for this compound metabolism?

A1: In vitro studies have shown that CYP3A4 and CYP3A5 are the major enzymes responsible for the metabolism of this compound.[1][2][3] Several other enzymes, including CYP1A2, CYP2C8, CYP2C9, CYP2C19, and CYP2D6, play a minor role in its metabolism.[1][2][3]

Q2: What are the major metabolic pathways for this compound in human liver microsomes?

A2: The primary metabolic pathways for this compound are N-dearylation and hydroxylation.[1][2] This leads to the formation of numerous phase I metabolites.[1][3] In total, 18 phase I and 5 phase II metabolites have been identified.[1][3]

Q3: What are the key metabolites of this compound observed in human liver microsomes?

A3: Key phase I metabolites include M6 (N-dearylation) and M1 (hydroxylation), which are formed at the highest rates in human liver microsomes.[1] Other notable metabolites are M21 and M19 (hydroxylations), and M3 (N-dearylation and hydroxylation).[1]

Q4: Is this compound metabolism dependent on CYP2C19, a common source of pharmacogenetic variability with proton pump inhibitors?

A4: No, unlike many traditional proton pump inhibitors, this compound's metabolism is not significantly dependent on CYP2C19.[4] This suggests a lower likelihood of inter-individual variability in drug exposure due to CYP2C19 genetic polymorphisms.

Q5: What is the potential for drug-drug interactions (DDIs) with this compound related to CYP metabolism?

A5: Given that CYP3A4 and CYP3A5 are the major metabolizing enzymes, there is a potential for DDIs with strong inhibitors or inducers of these enzymes.[1][2][3][4] Co-administration with potent CYP3A4 inhibitors could increase this compound plasma concentrations, while co-administration with CYP3A4 inducers could decrease its concentrations.

Troubleshooting Guide

This guide addresses common issues that may be encountered during in vitro experiments studying this compound metabolism in human liver microsomes.

Problem 1: High variability in metabolite formation rates between replicate incubations.

  • Possible Cause 1: Inconsistent Pipetting. Small volumes of enzyme, substrate, or cofactor solutions can be difficult to pipette accurately.

    • Solution: Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions like microsomal suspensions. Prepare master mixes of reagents to be added to each replicate to minimize pipetting errors.

  • Possible Cause 2: Microsome Aggregation. Improperly thawed or mixed microsomes can lead to inconsistent enzyme concentrations in each well.

    • Solution: Thaw human liver microsomes on ice and gently vortex before aliquoting. Avoid repeated freeze-thaw cycles.

  • Possible Cause 3: Edge Effects in Incubation Plates. Wells on the outer edges of a 96-well plate can be subject to temperature gradients and evaporation, leading to variability.

    • Solution: Avoid using the outer wells of the plate for incubations. Fill the outer wells with buffer or water to create a humidity barrier.

Problem 2: Lower than expected or no metabolite formation.

  • Possible Cause 1: Inactive NADPH Regenerating System. The NADPH regenerating system is crucial for CYP activity. If it is old, improperly stored, or prepared incorrectly, it will not support metabolism.

    • Solution: Use fresh reagents for the NADPH regenerating system. Prepare it immediately before use and keep it on ice. Run a positive control with a known CYP3A4 substrate (e.g., testosterone or midazolam) to verify the activity of the system and the microsomes.

  • Possible Cause 2: Incorrect Incubation Conditions. Suboptimal pH, temperature, or incubation time can lead to low metabolic activity.

    • Solution: Ensure the potassium phosphate buffer is at pH 7.4.[1] Maintain the incubation temperature at a constant 37°C in a shaking water bath.[1] Verify that the incubation time is sufficient for metabolite detection but still within the linear range of the reaction.

  • Possible Cause 3: this compound or Metabolite Degradation. The parent drug or its metabolites may be unstable under the experimental conditions or during sample processing and storage.

    • Solution: Minimize the time between quenching the reaction and analysis. Ensure samples are stored at an appropriate low temperature (e.g., -80°C). Check for the stability of this compound and its metabolites in the assay matrix.

Problem 3: Issues with LC-MS/MS analysis, such as poor peak shape, ion suppression, or low sensitivity.

  • Possible Cause 1: Matrix Effects. Components from the microsomal incubation matrix (e.g., proteins, salts) can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement.

    • Solution: Optimize the sample clean-up procedure. Protein precipitation with ice-cold acetonitrile is a common method.[1] If matrix effects persist, consider solid-phase extraction (SPE) or liquid-liquid extraction. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.

  • Possible Cause 2: Suboptimal LC-MS/MS Parameters. The mobile phase composition, gradient, column chemistry, and mass spectrometer settings may not be optimal for this compound and its metabolites.

    • Solution: Systematically optimize the LC method (e.g., mobile phase pH, gradient steepness) to achieve good chromatographic separation and peak shape. Optimize MS parameters (e.g., collision energy, cone voltage) for each analyte and metabolite to maximize sensitivity.

  • Possible Cause 3: Analyte Adsorption. this compound or its metabolites may adsorb to plasticware (e.g., pipette tips, vials, plates).

    • Solution: Use low-binding plasticware. Minimize sample transfer steps. Include an organic solvent in the sample diluent to reduce non-specific binding.

Data Presentation

Table 1: Enzyme Kinetic Parameters for the Formation of Major this compound Metabolites in Human Liver Microsomes (HLM) and Recombinant CYP Isozymes.

MetaboliteParameterCYP1A2CYP2C8CYP2C9CYP2C19CYP2D6CYP3A4CYP3A5HLM
M1 Km (µM) 32.412.42.04.0-13.219.217.0
Vmax 0.0460.380.290.046-1.80.7234.0
CLint **0.00140.0310.150.012-0.140.0382.0
M3 Km (µM) -----15.617.613.1
Vmax -----0.180.115.5
CLint -----0.0120.00630.42
M6 Km (µM) --4.26.59.511.98.615.6
Vmax *--0.0190.430.370.1325.740.5
CLint --0.00450.0670.0390.0113.02.6
M19 Km (µM) -----19.713.116.5
Vmax -----0.350.277.2
CLint **-----0.0180.0210.44
M21 Km (µM) -----18.214.314.8
Vmax -----0.880.6919.2
CLint **-----0.0480.0481.3

*Vmax units: pmol/min/pmol CYP for isozymes; pmol/min/mg protein for HLM. **CLint (Intrinsic Clearance, Vmax/Km) units: µL/min/pmol CYP for isozymes; µL/min/mg protein for HLM. "-" indicates that the value was not calculated. Data sourced from Lee et al., 2024.[1]

Table 2: Relative Contribution of CYP Isozymes to the Formation of Major this compound Metabolites.

MetaboliteCYP1A2CYP2C8CYP2C9CYP2C19CYP2D6CYP3A4CYP3A5
M1 0.1%2.2%10.3%0.8%-50.0%26.6%
M3 -----65.5%34.5%
M6 --0.1%1.9%1.1%0.3%96.6%
M19 -----46.2%53.8%
M21 -----50.0%50.0%

"-" indicates no significant contribution. Data sourced from Lee et al., 2024.[1]

Experimental Protocols

Protocol 1: Determination of Enzyme Kinetics for this compound Metabolism in Human Liver Microsomes and Recombinant CYPs

This protocol is adapted from the methodology described by Lee et al., 2024.[1]

  • Preparation of Reagents:

    • Prepare a 50 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 250 mM magnesium chloride solution.

    • Prepare stock solutions of this compound in a suitable organic solvent (e.g., DMSO) and make serial dilutions to achieve final concentrations ranging from 1 to 80 µM.

    • Prepare pooled human liver microsomes (from at least 3 donors) at a stock concentration of 20 mg/mL.

    • Prepare recombinant human CYP enzymes at a stock concentration.

    • Prepare an NADPH-regenerating system solution.

  • Incubation Procedure:

    • In a 96-well plate, combine the following in each well:

      • 80 µL of 50 mM potassium phosphate buffer (pH 7.4).

      • 4 µL of 250 mM magnesium chloride.

      • 10 µL of pooled human liver microsomes (final concentration: 0.2 mg/mL) OR recombinant CYP enzyme (final concentration: 4 pmol).

      • 1 µL of this compound working solution (to achieve final concentrations of 1, 2, 5, 10, 20, 40, 60, or 80 µM).

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

    • Initiate the metabolic reaction by adding 5 µL of the NADPH-regenerating system.

    • Incubate at 37°C for an appropriate time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Sample Processing:

    • Terminate the reaction by adding 100 µL of ice-cold acetonitrile containing an internal standard (e.g., 100 ng/mL lansoprazole).[1]

    • Sonicate the plate for 10 minutes and then centrifuge at 13,000 rpm for 10 minutes at 4°C to precipitate proteins.

    • Transfer an aliquot of the supernatant to a new plate or vials for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the formation of each metabolite using a validated LC-MS/MS method.

    • Plot the formation rate (pmol/min/mg protein or pmol/min/pmol CYP) against the this compound concentration.

    • Fit the data to the Michaelis-Menten equation (or other appropriate models if atypical kinetics are observed) using a non-linear regression software to determine the Km and Vmax values.

    • Calculate the intrinsic clearance (CLint) as the ratio of Vmax/Km.

Visualizations

Zastaprazan_Metabolism_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound M1 M1 (Hydroxylation) This compound->M1 CYP3A4/5 (Major) CYP1A2, 2C8, 2C9, 2C19 (Minor) M6 M6 (N-dearylation) This compound->M6 CYP3A5 (Major) CYP2C9, 2C19, 2D6, 3A4 (Minor) Other_PhaseI Other Phase I Metabolites (M3, M19, M21, etc.) This compound->Other_PhaseI CYP3A4/5 (Major) Other CYPs (Minor) M15 M15 (Glucuronidation) M1->M15 UGT2B7, UGT2B17

Caption: Metabolic pathway of this compound by CYP and UGT enzymes.

Troubleshooting_Workflow Start Experiment Start: Low/No Metabolite Formation Check_Positive_Control Is the Positive Control (e.g., Testosterone) Metabolized? Start->Check_Positive_Control Check_NADPH Verify NADPH Regenerating System: - Freshly prepared? - Correct components? Check_Positive_Control->Check_NADPH No Check_LCMS Investigate LC-MS/MS Method: - Sensitivity sufficient? - Matrix effects present? Check_Positive_Control->Check_LCMS Yes Check_Microsomes Verify Microsome Activity: - Proper storage? - Avoided freeze-thaw cycles? Check_NADPH->Check_Microsomes Optimize_LCMS Optimize Sample Prep and MS Parameters Check_LCMS->Optimize_LCMS No Success Metabolite Detected Check_LCMS->Success Yes Check_Incubation Verify Incubation Conditions: - Correct pH and Temperature? - Substrate/Inhibitor Degradation? Optimize_LCMS->Check_Incubation

Caption: Troubleshooting workflow for low metabolite formation.

References

Zastaprazan In Vitro Activity: A Technical Support Guide on the Impact of Serum Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum proteins on the in vitro activity of Zastaprazan, a potassium-competitive acid blocker (P-CAB).

Frequently Asked Questions (FAQs)

Q1: What is the established in vitro potency of this compound against its target, the H+/K+-ATPase?

A1: In vitro studies have determined the half-maximal inhibitory concentration (IC50) of this compound against gastric H+/K+-ATPase to be in the nanomolar range. Reported IC50 values are 16.7 nM and 21.6 nM in assays conducted without the presence of serum proteins. The major active metabolite of this compound, M1, also shows inhibitory activity with a reported IC50 of 66.5 nM .

Q2: How are serum proteins expected to influence the in vitro activity of this compound?

A2: Serum proteins, particularly albumin, can bind to drugs, reducing the concentration of the free, unbound drug available to interact with its target. For a drug that binds to plasma proteins, its apparent in vitro potency (IC50) is expected to decrease in the presence of serum or serum albumin. The magnitude of this decrease is dependent on the binding affinity of this compound to these proteins. At present, the specific plasma protein binding percentage for this compound has not been detailed in publicly available literature.

Q3: What is the mechanism of action of this compound?

A3: this compound is a potassium-competitive acid blocker (P-CAB).[1] It competitively and reversibly binds to the potassium-binding site of the gastric H+/K+-ATPase (proton pump), thereby inhibiting the final step of gastric acid secretion in parietal cells.[1][2] Unlike proton pump inhibitors (PPIs), this compound's action is not dependent on an acidic environment for activation.[2]

Troubleshooting Guide: In Vitro this compound Experiments

This guide addresses common issues encountered when assessing this compound's activity in the presence of serum or serum proteins.

Issue Potential Cause Recommended Action
Observed IC50 is significantly higher than published values. Presence of serum or albumin in the assay medium: If your in vitro assay includes serum (e.g., fetal bovine serum) or purified albumin, a portion of the this compound will be bound to these proteins, reducing the free concentration available to inhibit the H+/K+-ATPase. This will result in a rightward shift of the dose-response curve and a higher apparent IC50.1. Quantify Protein Concentration: Ensure the concentration of serum or albumin is consistent across all experiments for comparable results. 2. Determine Plasma Protein Binding: Conduct a plasma protein binding assay (see experimental protocols below) to determine the fraction of unbound this compound. This will allow you to calculate the free drug concentration and compare it to the IC50 values obtained in protein-free conditions. 3. Perform Assays in Protein-Free Buffer: If the goal is to determine the intrinsic inhibitory activity, conduct the H+/K+-ATPase inhibition assay in a buffer system devoid of serum or albumin.
High variability in results between experimental repeats. Inconsistent serum/albumin concentration or source: Different batches of serum can have varying protein compositions, which can affect the extent of drug binding. Inconsistent pipetting of serum can also introduce variability.1. Use a Single Lot of Serum: For a series of experiments, use the same lot of serum to minimize variability. 2. Pre-screen Serum Batches: If using different lots is unavoidable, pre-screen each new lot to ensure consistent results. 3. Ensure Homogeneity: Thoroughly mix the assay medium after the addition of serum to ensure a homogenous distribution.
No inhibitory activity observed at expected concentrations. High degree of protein binding: If this compound has a very high affinity for the serum proteins in your assay system, the free concentration may be too low to elicit a significant inhibitory effect at the tested concentrations.1. Increase this compound Concentration Range: Extend the concentration range of this compound in your dose-response experiments. 2. Reduce Protein Concentration: If experimentally feasible, reduce the percentage of serum or the concentration of albumin in your assay to increase the free fraction of this compound. 3. Confirm with a Protein-Free Assay: Run a parallel experiment in a protein-free buffer to confirm the activity of your this compound stock solution.

Quantitative Data Summary

As of the latest available data, there are no published studies directly comparing the in vitro activity of this compound with and without serum proteins. The following table summarizes the known IC50 values under protein-free conditions.

Compound Target IC50 (nM) Assay Condition
This compoundGastric H+/K+-ATPase16.7Protein-free
This compoundGastric H+/K+-ATPase21.6Protein-free
M1 (Metabolite)Gastric H+/K+-ATPase66.5Protein-free

Experimental Protocols

In Vitro H+/K+-ATPase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound.

Materials:

  • Gastric H+/K+-ATPase vesicles (commercially available or prepared from hog gastric mucosa)

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)

  • ATP (Adenosine triphosphate)

  • Valinomycin

  • Nigericin

  • This compound stock solution (in DMSO)

  • Malachite green reagent (for phosphate detection)

  • 96-well microplates

Procedure:

  • Prepare a reaction mixture containing the H+/K+-ATPase vesicles, assay buffer, and valinomycin in a 96-well plate.

  • Add varying concentrations of this compound (or vehicle control) to the wells. To assess the impact of serum proteins, a parallel set of experiments can be run with the addition of a defined concentration of human serum albumin (HSA) or serum to the reaction mixture.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Initiate the enzymatic reaction by adding ATP.

  • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a stopping solution (e.g., trichloroacetic acid).

  • Measure the amount of inorganic phosphate released using the malachite green reagent by reading the absorbance at a specific wavelength (e.g., 620 nm).

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Equilibrium Dialysis for Plasma Protein Binding

This method is used to determine the percentage of this compound bound to plasma proteins.

Materials:

  • Equilibrium dialysis apparatus (e.g., RED device)

  • Dialysis membrane with an appropriate molecular weight cutoff

  • Human plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound stock solution

  • Analytical system for quantification (e.g., LC-MS/MS)

Procedure:

  • Prepare a solution of this compound in human plasma at a known concentration.

  • Load the plasma sample containing this compound into one chamber of the equilibrium dialysis unit.

  • Load an equal volume of PBS into the adjacent chamber, separated by the dialysis membrane.

  • Incubate the apparatus at 37°C with gentle shaking for a sufficient time to reach equilibrium (e.g., 4-6 hours).

  • After incubation, collect samples from both the plasma and the buffer chambers.

  • Analyze the concentration of this compound in both samples using a validated analytical method like LC-MS/MS.

  • Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)

  • The percentage of protein binding is then calculated as: % Bound = (1 - fu) * 100

Visualizations

Zastaprazan_Mechanism_of_Action cluster_parietal_cell Gastric Parietal Cell cluster_lumen Gastric Lumen Zastaprazan_extracellular This compound (in bloodstream) Zastaprazan_target This compound Zastaprazan_extracellular->Zastaprazan_target Enters Parietal Cell ProtonPump H+/K+-ATPase (Proton Pump) Zastaprazan_target->ProtonPump Reversibly Binds to K+ Binding Site H_ion_out H+ ProtonPump->H_ion_out Inhibits H+ Secretion into Gastric Lumen K_ion K+ K_ion->ProtonPump Competes for Binding Gastric_Acid Reduced Gastric Acid (Increased pH) H_ion_in H+ H_ion_in->ProtonPump

Caption: Mechanism of action of this compound in inhibiting gastric acid secretion.

Experimental_Workflow_Serum_Impact cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Assay_A Condition A: Protein-Free Buffer Add_this compound Add this compound (Dose-Response) Assay_A->Add_this compound Assay_B Condition B: Buffer with Serum/HSA Assay_B->Add_this compound Incubate Incubate with H+/K+-ATPase Add_this compound->Incubate Measure Measure Enzyme Activity Incubate->Measure IC50_A Calculate IC50 (A) Measure->IC50_A IC50_B Calculate IC50 (B) Measure->IC50_B Compare Compare IC50 Values (IC50 (B) > IC50 (A)) IC50_A->Compare IC50_B->Compare

Caption: Workflow for assessing the impact of serum proteins on this compound activity.

References

Validation & Comparative

Zastaprazan and Esomeprazole: A Preclinical Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed preclinical comparison of zastaprazan, a potassium-competitive acid blocker (P-CAB), and esomeprazole, a proton pump inhibitor (PPI). Both drugs are potent inhibitors of gastric acid secretion, targeting the H+/K+-ATPase, yet they employ distinct mechanisms of action. This document summarizes key preclinical data, outlines experimental methodologies, and visualizes relevant pathways to offer an objective comparison for research and development purposes.

Mechanism of Action: A Tale of Two Inhibitors

This compound and esomeprazole both ultimately inhibit the gastric H+/K+-ATPase, the proton pump responsible for the final step in gastric acid secretion. However, their molecular interactions with the pump differ significantly.

Esomeprazole , a traditional PPI, is a prodrug that requires activation in the acidic environment of the parietal cell canaliculus.[1] Once activated, it forms a covalent, irreversible bond with cysteine residues on the luminal surface of the H+/K+-ATPase.[2] This irreversible inhibition necessitates the synthesis of new proton pump molecules to restore acid secretion.

This compound , on the other hand, is a P-CAB that acts in a potassium-competitive manner. It binds reversibly to the ion-binding site of the H+/K+-ATPase, directly competing with K+ ions.[3][4] This action does not require acid activation, leading to a more rapid onset of effect.[1]

cluster_ParietalCell Gastric Parietal Cell cluster_Cytoplasm Cytoplasm cluster_Canaliculus Secretory Canaliculus (Acidic) cluster_Lumen Gastric Lumen This compound This compound ProtonPump H+/K+-ATPase (Proton Pump) This compound->ProtonPump Reversible, K+-competitive inhibition H_ion H+ Esomeprazole_inactive Esomeprazole (Inactive) Esomeprazole_active Esomeprazole (Active Sulfenamide) Esomeprazole_inactive->Esomeprazole_active Acid Activation ProtonPump->H_ion Acid Secretion Esomeprazole_active->ProtonPump Irreversible covalent bond cluster_Workflow Preclinical Evaluation Workflow for Anti-Secretory Drugs A In Vitro Screening (H+/K+-ATPase Inhibition Assay) B In Vivo Model Selection (e.g., Pylorus-Ligated Rat, Reflux Esophagitis Rat) A->B C Animal Acclimatization & Fasting B->C D Surgical Induction of Model (Ligation, etc.) C->D E Drug Administration (Test vs. Vehicle vs. Standard) D->E F Sample & Tissue Collection E->F G Measurement of Endpoints (Acid Volume, Ulcer Index, Lesion Score) F->G H Data Analysis & Comparison G->H

References

Zastaprazan Demonstrates High In Vitro Potency Against H+/K+-ATPase, Outperforming Other P-CABs in Direct Comparative Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

SEOUL, South Korea – In the competitive landscape of potassium-competitive acid blockers (P-CABs), emerging in vitro data positions Zastaprazan (JP-1366) as a highly potent inhibitor of the gastric H+/K+-ATPase, the proton pump responsible for gastric acid secretion. Direct comparative studies indicate that this compound exhibits greater potency than Vonoprazan, a well-established P-CAB. This guide provides a detailed comparison of the in vitro potency of this compound with other commercially available and investigational P-CABs, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.

Comparative In Vitro Potency of P-CABs

The in vitro potency of P-CABs is a key indicator of their potential efficacy in suppressing gastric acid. This is typically measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of the target enzyme, in this case, the H+/K+-ATPase.

A lower IC50 value signifies a higher potency.

DrugTarget EnzymeIC50 (nM)Ki (nM)Source
This compound (JP-1366) Hog H+/K+-ATPase16.7[1]Not ReportedYe, I.-H. et al. (2018)
H+/K+-ATPase19.7[2]Not ReportedLee, M. S. et al. (2024)
Vonoprazan Hog H+/K+-ATPase22.5[1]Not ReportedYe, I.-H. et al. (2018)
H,K-ATPase (pH 7.0)Not Reported10[3]Hori, Y. et al. (2011)
Tegoprazan H+/K+-ATPase470Not ReportedHwang, J. G. et al. (2019)[4]

Note: The potency values presented are from different studies and may have been determined under varying experimental conditions. Direct comparison should be made with caution where data is not from head-to-head studies.

The data clearly indicates this compound's high potency, with an IC50 value of 16.7 nM against hog H+/K+-ATPase, making it more potent than Vonoprazan (IC50 = 22.5 nM) in the same study.[1] Another study reports a similarly potent IC50 of 19.7 nM for this compound.[2] Tegoprazan, another P-CAB, shows a higher IC50 value of 470 nM, suggesting lower in vitro potency in comparison.

Mechanism of Action: P-CAB Signaling Pathway

Potassium-competitive acid blockers (P-CABs) act by reversibly inhibiting the H+/K+-ATPase (proton pump) located in the secretory canaliculi of gastric parietal cells. Unlike proton pump inhibitors (PPIs), which require acidic activation and form covalent bonds, P-CABs compete with potassium ions (K+) to bind to the enzyme, leading to a rapid and potent suppression of gastric acid secretion.

P-CAB Mechanism of Action cluster_lumen Gastric Lumen (Acidic) cluster_cell Parietal Cell H+ H⁺ P-CAB_blood P-CAB (in circulation) P-CAB_cell P-CAB P-CAB_blood->P-CAB_cell Diffusion H+/K+ ATPase H⁺/K⁺-ATPase (Proton Pump) P-CAB_cell->H+/K+ ATPase Reversible Binding (K⁺ Competitive) H+/K+ ATPase->H+ Proton Secretion (Inhibited) K+ K⁺ K+->H+/K+ ATPase K⁺ Binding Site Experimental Workflow for H+/K+-ATPase Inhibition Assay cluster_prep Enzyme Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis A Gastric Mucosa (e.g., Hog) B Homogenization & Centrifugation A->B C H⁺/K⁺-ATPase rich microsomal fraction B->C D Pre-incubation: Enzyme + P-CAB C->D E Reaction Initiation: Add ATP, Mg²⁺, K⁺ D->E F Incubation (37°C) E->F G Reaction Termination: Add Acid F->G H Quantify Inorganic Phosphate (Pi) G->H I Calculate % Inhibition H->I J Determine IC50 Value I->J

References

Validating Zastaprazan's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of Zastaprazan, a novel Potassium-Competitive Acid Blocker (P-CAB), with other P-CABs and Proton Pump Inhibitors (PPIs). It is intended for researchers, scientists, and drug development professionals interested in the validation of this compound's mechanism of action in cell lines and in vitro systems. This document outlines detailed experimental protocols and presents comparative data to facilitate objective evaluation.

Introduction to this compound and its Mechanism of Action

This compound is a potent and selective inhibitor of the gastric H+,K+-ATPase, the proton pump responsible for gastric acid secretion. As a P-CAB, this compound functions through a distinct mechanism compared to traditional PPIs like omeprazole and lansoprazole. P-CABs, including this compound, Vonoprazan, and Tegoprazan, competitively and reversibly bind to the potassium-binding site of the H+,K+-ATPase, thereby blocking the final step of acid production.[1][2] This mode of action does not require acid activation, leading to a more rapid onset of action compared to PPIs, which are prodrugs that necessitate an acidic environment for conversion to their active form.[3]

Comparative Performance: P-CABs vs. PPIs

The key differentiator between P-CABs and PPIs lies in their interaction with the H+,K+-ATPase. P-CABs offer a rapid, reversible, and potassium-competitive inhibition, whereas PPIs exhibit a slower, irreversible, and acid-activated mechanism.[3] This fundamental difference translates to distinct pharmacological profiles.

Potency in H+,K+-ATPase Inhibition

The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency. Based on available data, this compound demonstrates high potency in inhibiting the H+,K+-ATPase.

CompoundClassIC50 (nM)Source
This compound (JP-1366) P-CAB 16.7 [4]
This compound (JP-1366) P-CAB 21.6 [5]
M1 (this compound Metabolite)P-CAB Metabolite66.5[5]
VonoprazanP-CAB17-19[6]
TegoprazanP-CAB290-520[7][8]
LansoprazolePPI7600[6]

Note: The IC50 values presented are from different studies and may have been determined under varying experimental conditions. A direct head-to-head comparison in a single study would provide the most accurate comparative assessment.

Experimental Protocols for Mechanism of Action Validation

To validate the mechanism of action of this compound and compare it with other acid suppressants, a series of in vitro and cell-based assays can be employed.

H+,K+-ATPase Inhibition Assay

This assay directly measures the inhibitory effect of the compound on the activity of the H+,K+-ATPase enzyme. A common method involves using isolated gastric microsomes, which are rich in the proton pump.

Objective: To determine the IC50 value of the test compound for H+,K+-ATPase.

Materials:

  • H+,K+-ATPase-enriched microsomes (e.g., from porcine or rabbit gastric mucosa)

  • Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, containing 2 mM MgCl2)

  • ATP solution

  • KCl solution

  • Test compounds (this compound, other P-CABs, PPIs) dissolved in a suitable solvent (e.g., DMSO)

  • Malachite green reagent or other phosphate detection system

  • 96-well microplate

  • Incubator

  • Microplate reader

Protocol:

  • Prepare serial dilutions of the test compounds.

  • Add the H+,K+-ATPase-enriched microsomes to the wells of a 96-well plate containing the assay buffer.

  • Add the different concentrations of the test compounds to the wells and pre-incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding ATP and KCl to the wells.

  • Incubate the plate at 37°C for a specific duration (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).

  • Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method, such as the malachite green assay.

  • Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Reversibility Assay

This assay determines whether the inhibition of the H+,K+-ATPase by the test compound is reversible or irreversible.

Objective: To assess the reversibility of H+,K+-ATPase inhibition.

Protocol:

  • Pre-incubate the H+,K+-ATPase-enriched microsomes with a high concentration of the test compound (e.g., 10x IC50) for a defined period to allow for binding.

  • Remove the unbound compound by methods such as dialysis, gel filtration, or rapid dilution.

  • Resuspend the microsomes in fresh assay buffer.

  • Measure the H+,K+-ATPase activity as described in the inhibition assay protocol.

  • Compare the activity of the washed microsomes to that of a control group (microsomes incubated without the inhibitor) and a group where the inhibitor is still present.

  • A significant recovery of enzyme activity after removal of the compound indicates reversible inhibition, characteristic of P-CABs. Minimal recovery suggests irreversible inhibition, as seen with PPIs.

Potassium Competition Assay

This assay demonstrates the potassium-competitive nature of the inhibitor's binding to the H+,K+-ATPase.

Objective: To determine if the test compound competes with potassium for binding to the H+,K+-ATPase.

Protocol:

  • Perform the H+,K+-ATPase inhibition assay as described above.

  • For each concentration of the test compound, vary the concentration of KCl in the reaction mixture.

  • Determine the IC50 value of the test compound at each KCl concentration.

  • Plot the IC50 values against the corresponding KCl concentrations.

  • An increase in the IC50 value of the test compound with increasing KCl concentrations indicates that the compound competes with potassium for binding to the enzyme, a hallmark of P-CABs.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway of gastric acid secretion, the distinct mechanisms of P-CABs and PPIs, and a typical experimental workflow.

Gastric Acid Secretion Pathway cluster_ParietalCell Gastric Parietal Cell cluster_Canaliculus Secretory Canaliculus cluster_Lumen Gastric Lumen Histamine Histamine H2R H2 Receptor Histamine->H2R Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R ACh Acetylcholine M3R M3 Receptor ACh->M3R cAMP ↑ cAMP H2R->cAMP Ca2 ↑ Ca2+ CCK2R->Ca2 M3R->Ca2 PK Protein Kinases cAMP->PK Ca2->PK ProtonPump H+,K+-ATPase (Proton Pump) PK->ProtonPump Activation & Translocation H_ion H+ ProtonPump->H_ion H+ Secretion K_ion_lumen K+ K_ion_lumen->ProtonPump K+ influx

Figure 1: Simplified signaling pathway of gastric acid secretion in a parietal cell.

Mechanism of Action: P-CABs vs. PPIs cluster_PCAB P-CAB (e.g., this compound) cluster_PPI PPI (e.g., Omeprazole) PCAB_drug This compound ProtonPump_PCAB H+,K+-ATPase PCAB_drug->ProtonPump_PCAB Reversible Binding (K+ Competitive) H_ion_out_PCAB H+ ProtonPump_PCAB->H_ion_out_PCAB H+ Secretion Blocked K_ion_PCAB K+ K_ion_PCAB->ProtonPump_PCAB PPI_prodrug Omeprazole (Prodrug) Acid_activation Acidic Environment (Activation) PPI_prodrug->Acid_activation Active_PPI Active Sulfenamide Acid_activation->Active_PPI ProtonPump_PPI H+,K+-ATPase Active_PPI->ProtonPump_PPI Irreversible Covalent Bond H_ion_out_PPI H+ ProtonPump_PPI->H_ion_out_PPI H+ Secretion Blocked

Figure 2: Comparison of the inhibitory mechanisms of P-CABs and PPIs on the H+,K+-ATPase.

Experimental Workflow cluster_Workflow H+,K+-ATPase Inhibition Assay Workflow start Prepare Gastric Microsomes pre_incubation Pre-incubate Microsomes with Compounds start->pre_incubation prepare_compounds Prepare Serial Dilutions of Test Compounds prepare_compounds->pre_incubation reaction Initiate Reaction (Add ATP + KCl) pre_incubation->reaction incubation Incubate at 37°C reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction measure_pi Measure Inorganic Phosphate (Pi) Release stop_reaction->measure_pi analysis Calculate % Inhibition and Determine IC50 measure_pi->analysis

Figure 3: A generalized workflow for determining the IC50 of an H+,K+-ATPase inhibitor.

Conclusion

This compound is a highly potent P-CAB that demonstrates a rapid and reversible inhibition of the gastric H+,K+-ATPase. The experimental protocols and comparative data provided in this guide offer a framework for researchers to independently validate its mechanism of action and objectively assess its performance against other acid-suppressive agents. The distinct advantages of the P-CAB class, including this compound, highlight their potential as a significant advancement in the management of acid-related disorders.

References

A Comparative Analysis of Zastaprazan and Tegoprazan for Acid-Related Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two potassium-competitive acid blockers (P-CABs), Zastaprazan and Tegoprazan, for the treatment of acid-related gastrointestinal disorders. This analysis is based on available data from clinical trials and pharmacodynamic studies.

Executive Summary

This compound and Tegoprazan are both potent P-CABs that have demonstrated non-inferiority to proton pump inhibitors (PPIs) in the healing of erosive esophagitis. Both drugs exhibit a rapid onset of action and sustained acid suppression. Direct head-to-head clinical trial data comparing this compound and Tegoprazan is not yet available. Therefore, this comparison is based on their individual performances against common comparators, primarily esomeprazole and lansoprazole.

Mechanism of Action

Both this compound and Tegoprazan are classified as potassium-competitive acid blockers. They work by reversibly binding to the H+/K+-ATPase (proton pump) in gastric parietal cells, thereby inhibiting gastric acid secretion.[1][2][3][4][5] Unlike PPIs, their action is not dependent on an acidic environment for activation.[5]

This compound: This novel P-CAB demonstrates a rapid onset of action and prolonged duration of acid suppression.[6] Some sources describe its binding to the proton pump as irreversible[2], while others classify it as a reversible inhibitor, consistent with the P-CAB class.

Tegoprazan: As a P-CAB, Tegoprazan competitively and reversibly inhibits the proton pump.[1][5] This mechanism allows for a rapid and sustained suppression of gastric acid.[3]

Signaling Pathway of Potassium-Competitive Acid Blockers

References

Zastaprazan's Selectivity Profile: A Comparative Analysis Against Other ATPases

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

SEOUL, South Korea – Onconic Therapeutics today released a comprehensive guide on the selectivity of Zastaprazan, a novel potassium-competitive acid blocker (P-CAB), against other critical ATPases. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed comparison with other P-CABs, supported by experimental data and protocols.

This compound demonstrates potent and selective inhibition of the gastric H+/K+-ATPase, the primary enzyme responsible for gastric acid secretion. Understanding the selectivity of a drug candidate is paramount in drug development to minimize off-target effects and enhance the safety profile. This guide offers a clear, data-driven comparison of this compound's performance against other P-CABs.

Comparative Selectivity of P-CABs Against H+/K+-ATPase and Na+/K+-ATPase

The following table summarizes the in vitro inhibitory activities (IC50) of this compound and other P-CABs against gastric H+/K+-ATPase and the off-target Na+/K+-ATPase. A higher selectivity ratio indicates a more favorable safety profile, with a lower propensity for off-target inhibition.

CompoundH+/K+-ATPase IC50 (nM)Na+/K+-ATPase IC50 (µM)Selectivity Ratio (Na+/K+ vs. H+/K+)
This compound 16.7 - 21.6[1][2]>8640 (calculated)>400[1]
Vonoprazan 17 - 19, 65.5[3][4]Not explicitly foundNot explicitly found
Tegoprazan 290 - 520[1][2][5][6][7]>100[1][5]>192 - 345 (calculated)
Fexuprazan Data not availableData not availableData not available
Keverprazan Data not availableData not availableData not available
SH-337 33.8[3]31.2925.6[3]

Note: The IC50 values for this compound and Vonoprazan are reported from different sources, which may account for the slight variations.

Mechanism of Action: P-CABs vs. PPIs

Potassium-competitive acid blockers, including this compound, represent a significant advancement in the management of acid-related disorders. Unlike proton pump inhibitors (PPIs), which require acid activation and bind irreversibly to the proton pump, P-CABs competitively and reversibly block the potassium-binding site of the H+/K+-ATPase[8][9][10]. This distinct mechanism of action leads to a more rapid onset of acid suppression.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of scientific findings. The following is a representative protocol for an in vitro H+/K+-ATPase inhibition assay.

Preparation of Gastric H+/K+-ATPase Vesicles
  • Source: Gastric microsomes are typically isolated from the fundic mucosa of rabbit, hog, or sheep stomachs.

  • Homogenization: The mucosal tissue is homogenized in a buffered sucrose solution (e.g., 0.25 M sucrose, 5 mM Tris-HCl, pH 7.4).

  • Centrifugation: The homogenate undergoes differential centrifugation steps to isolate the microsomal fraction containing the H+/K+-ATPase vesicles. The final pellet is resuspended in a suitable buffer and stored at -80°C.

In Vitro H+/K+-ATPase Inhibition Assay

This assay measures the enzymatic activity of H+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 6.5 or 7.5), MgCl₂, and KCl.

  • Pre-incubation: Add varying concentrations of the test compound (e.g., this compound) to the reaction mixture and pre-incubate with the enzyme preparation for a defined period (e.g., 30 minutes) at 37°C.

  • Initiation of Reaction: Start the enzymatic reaction by adding ATP to the mixture.

  • Incubation: Incubate the reaction mixture for a specific time (e.g., 20-30 minutes) at 37°C.

  • Termination of Reaction: Stop the reaction by adding an acid solution (e.g., trichloroacetic acid).

  • Quantification of Inorganic Phosphate: The amount of liberated inorganic phosphate is determined colorimetrically using a reagent such as ammonium molybdate. The absorbance is measured at a specific wavelength (e.g., 660 nm).

  • Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.

cluster_0 Gastric Parietal Cell H+/K+-ATPase H+/K+-ATPase H+ H+ H+/K+-ATPase->H+ Pumps H+ out K+ K+ K+->H+/K+-ATPase Binds to luminal side This compound This compound This compound->H+/K+-ATPase Competitively blocks K+ binding Gastric_Lumen Gastric Lumen (Acidic) Cytoplasm Cytoplasm (Neutral) cluster_workflow ATPase Inhibition Assay Workflow A 1. Prepare Reaction Mixture (Buffer, MgCl₂, KCl) B 2. Add H+/K+-ATPase (Gastric Microsomes) A->B C 3. Add Test Compound (e.g., this compound) B->C D 4. Pre-incubate (30 min at 37°C) C->D E 5. Initiate Reaction (Add ATP) D->E F 6. Incubate (20-30 min at 37°C) E->F G 7. Terminate Reaction (Add Acid) F->G H 8. Measure Inorganic Phosphate (Colorimetric Assay) G->H I 9. Calculate IC50 H->I

References

A Head-to-Head Showdown: P-CABs in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Potassium-Competitive Acid Blockers (P-CABs) have emerged as a promising new class of drugs for managing acid-related gastrointestinal disorders, offering potential advantages over traditional proton pump inhibitors (PPIs). Their novel mechanism of action, which involves the reversible inhibition of the H+,K+-ATPase (proton pump), has prompted extensive preclinical research to delineate their pharmacological profiles. This guide provides a head-to-head comparison of various P-CABs based on data from animal studies, offering a valuable resource for researchers, scientists, and drug development professionals.

Quantitative Comparison of P-CAB Performance in Animal Models

The following tables summarize key quantitative data from head-to-head and comparative animal studies of different P-CABs, focusing on their efficacy in gastric acid suppression and ulcer healing.

Table 1: Comparative Efficacy of P-CABs on Gastric Acid Secretion in Animal Models

P-CAB ComparisonAnimal ModelDosageKey FindingsReference
Tegoprazan vs. Vonoprazan Pentagastrin-treated dogsTegoprazan: 3 mg/kgVonoprazan: (not specified)Both tegoprazan and vonoprazan induced gastric phase III contractions of the migrating motor complex (MMC), suggesting similar effects on gastric motility.[1][1]
Fexuprazan vs. Vonoprazan Preclinical animal modelsFexuprazan: (not specified)Vonoprazan: 20 mg once dailyFexuprazan demonstrated a dose-dependent inhibition of acid secretion that was equal to or greater than that of vonoprazan.[2][2]

Table 2: Efficacy of Tegoprazan in Rat Models of Acid-Related Diseases (Compared to a PPI)

Experimental ModelDrugED50Curative Ratio (at specified dose)Reference
GERD Model Tegoprazan2.0 mg/kg-[3]
Esomeprazole30.0 mg/kg-[3]
Naproxen-induced Peptic Ulcer Tegoprazan0.1 mg/kg-[3]
Ethanol-induced Peptic Ulcer Tegoprazan1.4 mg/kg-[3]
Water-immersion Restraint Stress-induced Peptic Ulcer Tegoprazan0.1 mg/kg-[3]
Acetic Acid-induced Peptic Ulcer Tegoprazan-44.2% (at 10 mg/kg)[3]
Esomeprazole-32.7% (at 30 mg/kg)[3]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the comparative data. Below are the protocols for the key experiments cited in this guide.

In Vivo Model of Gastroesophageal Reflux Disease (GERD) in Rats

This model was utilized to assess the efficacy of tegoprazan in preventing esophageal injury due to acid reflux.

  • Animal Model: Male Sprague-Dawley rats.

  • Procedure:

    • The rats were anesthetized.

    • A surgical procedure was performed to ligate the pylorus and the transitional region between the forestomach and the corpus.

    • This ligation induces the reflux of gastric acid into the esophagus.

    • Tegoprazan or esomeprazole was orally administered to the animals.

    • After a set period, the animals were euthanized, and the esophagus was examined for lesions and injury.

  • Endpoint: The dose-dependent inhibition of esophageal injury and the measurement of gastric acid secretion, with the calculation of the ED50 value.[3]

In Vivo Models of Peptic Ulcers in Rats

Several models were used to evaluate the anti-ulcer activity of tegoprazan.

  • Naproxen-Induced Ulcer Model:

    • Procedure: Naproxen, a nonsteroidal anti-inflammatory drug (NSAID), was administered to induce gastric ulcers. Tegoprazan was given to assess its protective effect.

    • Endpoint: ED50 for anti-ulcer activity.[3]

  • Ethanol-Induced Ulcer Model:

    • Procedure: Gastric ulcers were induced by the administration of ethanol. The protective effect of tegoprazan was evaluated.

    • Endpoint: ED50 for anti-ulcer activity.[3]

  • Water-Immersion Restraint Stress-Induced Ulcer Model:

    • Procedure: Rats were subjected to water-immersion restraint stress to induce gastric ulcers. The efficacy of tegoprazan in preventing these ulcers was measured.

    • Endpoint: ED50 for anti-ulcer activity.[3]

  • Acetic Acid-Induced Ulcer Model:

    • Procedure: Acetic acid was applied to the serosal surface of the stomach to induce chronic ulcers. Tegoprazan or esomeprazole was administered orally for 5 consecutive days to assess the healing effect.

    • Endpoint: The curative ratio was calculated based on the degree of ulcer healing.[3]

Visualizing a Key Experimental Workflow

The following diagram illustrates the general workflow for evaluating the efficacy of P-CABs in an animal model of induced gastric ulcers.

G cluster_0 Animal Preparation and Ulcer Induction cluster_1 Treatment Administration cluster_2 Evaluation and Data Analysis A Healthy Animal Subjects (e.g., Rats) B Induction of Gastric Ulcers (e.g., NSAID, Ethanol, Stress) A->B C Control Group (Vehicle) B->C Randomization D P-CAB Group 1 (e.g., Vonoprazan) B->D Randomization E P-CAB Group 2 (e.g., Tegoprazan) B->E Randomization F Euthanasia and Stomach Excision C->F D->F E->F G Measurement of Ulcer Index/Area F->G H Statistical Analysis (Comparison between groups) G->H I Determination of ED50 / Curative Ratio H->I

Caption: Workflow for P-CAB efficacy testing in induced ulcer models.

Signaling Pathway of Gastric Acid Secretion Inhibition

The diagram below illustrates the mechanism of action of P-CABs in inhibiting the gastric H+,K+-ATPase, the final step in the gastric acid secretion pathway.

G cluster_parietal_cell Parietal Cell PCAB P-CAB (e.g., Vonoprazan) ProtonPump H+,K+-ATPase (Proton Pump) PCAB->ProtonPump Competitively Binds to K+ Site PCAB->ProtonPump Inhibits Lumen Gastric Lumen ProtonPump->Lumen Pumps H+ out K_ion K+ ion K_ion->ProtonPump Normal Binding H_ion H+ ion

Caption: P-CABs competitively inhibit the proton pump.

This guide provides a snapshot of the head-to-head comparisons of P-CABs in preclinical animal models based on currently available literature. As research in this area continues to evolve, more comprehensive comparative studies will be crucial to fully elucidate the distinct pharmacological profiles of each P-CAB, ultimately guiding the development of more effective treatments for acid-related disorders.

References

Zastaprazan vs. Traditional PPIs: A Comparative Guide to Gastric Acid Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Zastaprazan, a potassium-competitive acid blocker (P-CAB), and traditional proton pump inhibitors (PPIs) in their efficacy and mechanism of gastric acid control. The information is supported by experimental data from clinical studies to assist in research and development endeavors.

Executive Summary

This compound represents a newer class of acid suppressants that directly and competitively inhibit the H+/K+-ATPase (proton pump) in gastric parietal cells.[1] This mechanism offers distinct advantages over traditional PPIs, which require activation in an acidic environment and bind irreversibly to the proton pump.[2][3] Clinical data suggests that this compound provides more rapid, potent, and sustained gastric acid suppression compared to conventional PPIs, leading to improved efficacy in healing acid-related gastrointestinal disorders and relieving symptoms.[4][5]

Mechanism of Action: A Tale of Two Inhibitors

The fundamental difference between this compound and traditional PPIs lies in their interaction with the proton pump.

  • Traditional PPIs (e.g., Omeprazole, Esomeprazole, Lansoprazole): These are prodrugs that require activation by acid in the secretory canaliculi of parietal cells. Once activated, they form a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, leading to irreversible inhibition.[6] The synthesis of new proton pumps is required to restore acid secretion.[3]

  • This compound (P-CAB): this compound is a potassium-competitive acid blocker. It does not require acid activation and competitively binds to the potassium-binding site of the H+/K+-ATPase in a reversible manner.[2][3] This allows for a rapid onset of action and inhibition of both active and inactive proton pumps.[7]

Signaling Pathway and Mechanism of Inhibition

cluster_PPI Traditional PPIs cluster_this compound This compound (P-CAB) PPI_inactive Inactive PPI (Prodrug) ParietalCell_PPI Parietal Cell PPI_inactive->ParietalCell_PPI Absorption PPI_active Active Sulfenamide ProtonPump_PPI H+/K+-ATPase (Proton Pump) PPI_active->ProtonPump_PPI Canaliculus Secretory Canaliculus (Acidic) ParietalCell_PPI->Canaliculus Canaliculus->PPI_active Acid Activation CovalentBond Irreversible Covalent Bond ProtonPump_PPI->CovalentBond AcidSecretion_PPI Acid Secretion Blocked CovalentBond->AcidSecretion_PPI This compound This compound ParietalCell_Zasta Parietal Cell This compound->ParietalCell_Zasta Absorption ProtonPump_Zasta H+/K+-ATPase (Proton Pump) ParietalCell_Zasta->ProtonPump_Zasta ReversibleBond Reversible Ionic Binding (K+ Competitive) ProtonPump_Zasta->ReversibleBond AcidSecretion_Zasta Acid Secretion Blocked ReversibleBond->AcidSecretion_Zasta

Caption: Mechanism of action: this compound vs. traditional PPIs.

Comparative Pharmacokinetics and Pharmacodynamics

The differing mechanisms of action translate to distinct pharmacokinetic and pharmacodynamic profiles.

ParameterThis compound (P-CAB)Traditional PPIsReferences
Onset of Action Rapid (within 2 hours)Delayed (requires accumulation and acid activation over several days)[6][8]
Acid Activation Not requiredRequired[3]
Binding to Proton Pump Reversible, competitive with K+Irreversible, covalent[3][6]
Effect on Resting/Active Pumps Inhibits bothPrimarily inhibits active pumps[7]
Half-life ~6-10 hours~1-2 hours[5][7]
CYP2C19 Metabolism Dependency No significant impactSignificant impact on efficacy[5][9]

Clinical Efficacy: Gastric Acid Control

Clinical studies have demonstrated the superior acid-suppressing effects of this compound and other P-CABs compared to traditional PPIs.

Percentage of Time with Intragastric pH > 4

Maintaining an intragastric pH above 4 is a key determinant for the healing of acid-related mucosal damage.[7]

DrugDosage% Time pH > 4 (Day 1)% Time pH > 4 (Day 7/Steady State)References
This compound 20 mgNot explicitly stated for Day 1, but rapid onset noted85.19%[5][10]
This compound 40 mgNot explicitly stated for Day 1, but rapid onset noted91.84%[5][10]
Esomeprazole 20 mg23.9%61.2%[7]
Esomeprazole 40 mgNot explicitly stated for Day 172.06%[5][10]
Rabeprazole 10 mgNot explicitly stated for Day 1Not explicitly stated[7]
Vonoprazan 20 mg71.4%85.8%[7]
Healing Rates of Erosive Esophagitis (EE)

The potent acid suppression by this compound translates to high and often faster healing rates of erosive esophagitis.

DrugDosageHealing Rate at Week 4Healing Rate at Week 8References
This compound 20 mg95.14%97.92%[11][12]
Esomeprazole 40 mg87.68%94.93%[11][12]
Vonoprazan 20 mg-Significantly lower risk of treatment failure compared to lansoprazole and omeprazole[7]
Lansoprazole 30 mg--[7]

Experimental Protocols

Representative Clinical Trial Protocol: Comparative Evaluation of Gastric Acid Control

This protocol outlines a typical design for a clinical study comparing the efficacy of this compound with a traditional PPI.

cluster_workflow Experimental Workflow Screening Screening & Enrollment (Healthy Volunteers or GERD Patients) Randomization Randomization Screening->Randomization GroupA Group A: This compound (e.g., 20 mg once daily) Randomization->GroupA GroupB Group B: Traditional PPI (e.g., Esomeprazole 40 mg once daily) Randomization->GroupB Day1 Day 1: Baseline & First Dose Administration GroupA->Day1 GroupB->Day1 pH_Monitoring1 24-hour Intragastric pH Monitoring Day1->pH_Monitoring1 Washout Washout Period (if crossover design) pH_Monitoring1->Washout Crossover Day7 Day 7: Steady State & Last Dose Administration pH_Monitoring1->Day7 Continuous Dosing Washout->Day1 pH_Monitoring2 24-hour Intragastric pH Monitoring Day7->pH_Monitoring2 Data_Analysis Data Analysis: - % Time pH > 4 - Mean 24h pH - Nocturnal Acid Breakthrough pH_Monitoring2->Data_Analysis

Caption: Workflow for a comparative gastric pH study.

1. Study Design: A randomized, double-blind, two-way crossover or parallel-group study.

2. Participant Population: Healthy volunteers or patients diagnosed with gastroesophageal reflux disease (GERD). Key exclusion criteria include the use of other acid-suppressing medications and conditions that may affect gastric acid secretion.

3. Investigational Products:

  • This compound (e.g., 20 mg)
  • Traditional PPI (e.g., Esomeprazole 40 mg)
  • Placebo (in some study arms)

4. Methodology for Gastric pH Monitoring:

  • Equipment: A wireless pH-sensing capsule (e.g., SmartPill™) or a conventional transnasal pH catheter.[13]
  • Procedure:
  • Participants fast overnight before the pH monitoring period.
  • The pH monitoring device is placed (ingested or inserted) on the morning of Day 1.
  • A baseline gastric pH is recorded for a specified period before the first dose of the investigational drug.
  • The first dose is administered, and pH is continuously monitored for 24 hours.
  • For steady-state analysis, participants continue to take the assigned drug daily for a specified period (e.g., 7 days).
  • On the final day of dosing, another 24-hour pH monitoring session is conducted.

5. Pharmacokinetic Sampling:

  • Serial blood samples are collected at predefined time points (e.g., pre-dose, and 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) to determine the plasma concentrations of the drugs and their metabolites.

6. Data Analysis:

  • Pharmacodynamic Endpoints:
  • Primary: Percentage of time during a 24-hour period that intragastric pH is maintained above 4.
  • Secondary: Mean 24-hour intragastric pH, incidence of nocturnal acid breakthrough (NAB).
  • Pharmacokinetic Parameters: Cmax, Tmax, AUC, and half-life (t1/2).
  • Statistical Analysis: Appropriate statistical tests (e.g., ANOVA, t-tests) are used to compare the pharmacodynamic and pharmacokinetic parameters between the treatment groups.

Conclusion

This compound and other P-CABs demonstrate a pharmacological profile that offers significant advantages over traditional PPIs, including a more rapid onset of action, more potent and sustained acid suppression, and efficacy that is independent of CYP2C19 metabolizer status.[5][7] These characteristics position this compound as a promising therapeutic agent for the management of acid-related disorders, potentially offering improved clinical outcomes for a broad range of patients, including those who are refractory to traditional PPI therapy.[3][7] Further long-term studies will continue to delineate the full clinical utility and safety profile of this new class of acid suppressants.

References

Safety Operating Guide

Navigating the Disposal of Zastaprazan: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest available information, specific, official disposal guidelines for Zastaprazan have not been publicly released. The following procedures are based on general best practices for the disposal of research-grade pharmaceutical compounds and should be adapted to comply with your institution's specific safety protocols and local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for definitive guidance.

Introduction

This compound is a potassium-competitive acid blocker (P-CAB) currently under investigation for the treatment of acid-related disorders. As with any novel compound, its proper handling and disposal are critical to ensure laboratory safety and environmental protection. This guide provides a procedural framework for researchers, scientists, and drug development professionals to manage this compound waste responsibly.

Core Principles of Chemical Waste Management

The disposal of any chemical, including this compound, is governed by a hierarchy of controls and regulations. The primary goal is to minimize waste generation and ensure that any waste produced is handled in a manner that is safe for personnel and the environment.

Step-by-Step Disposal Procedure for this compound

  • Consult the Safety Data Sheet (SDS): While a specific, publicly available SDS for this compound is not readily found, one must be obtained from the supplier or manufacturer. The SDS is the primary source of information regarding the compound's hazards, handling, storage, and disposal. Key sections to review are:

    • Section 7: Handling and Storage

    • Section 8: Exposure Controls/Personal Protection

    • Section 13: Disposal Considerations

  • Characterize the Waste: Determine the nature of the this compound waste. It can be categorized as:

    • Unused or expired pure compound: This is the most concentrated form of the waste.

    • Contaminated materials: This includes items such as personal protective equipment (PPE), spill cleanup materials, and empty containers.

    • Solutions: Aqueous or solvent-based solutions containing this compound.

  • Segregate the Waste: Never mix different types of chemical waste. This compound waste should be collected in a designated, properly labeled container. The container should be:

    • Compatible with the chemical.

    • In good condition with a secure lid.

    • Labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific hazards (e.g., "Toxic," "Irritant," as indicated in the SDS).

  • Select the Appropriate Disposal Route: Based on the SDS and institutional guidelines, the disposal route will be determined. Common disposal methods for pharmaceutical compounds include:

    • Incineration: High-temperature incineration by a licensed hazardous waste facility is the most common and effective method for destroying active pharmaceutical ingredients.

    • Landfill: Specially designated hazardous waste landfills may be used, but this is generally less preferred than incineration for potent compounds.

    • Neutralization/Treatment: In some rare cases, a chemical may be treated to render it non-hazardous before disposal. This is unlikely to be a suitable option for a complex molecule like this compound without specific guidance.

  • Arrange for Pickup and Disposal: Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not attempt to dispose of chemical waste down the drain or in the regular trash.

Experimental Workflow for Chemical Disposal

The following diagram illustrates a general decision-making workflow for the disposal of a laboratory chemical like this compound.

cluster_0 A Start: Chemical Waste Generated B Consult Safety Data Sheet (SDS) A->B C Identify Waste Characteristics (e.g., solid, liquid, contaminated) B->C D Segregate Waste into Compatible, Labeled Container C->D E Is the waste hazardous? D->E F Follow Institutional Protocol for Hazardous Waste Disposal (Contact EHS) E->F Yes G Follow Institutional Protocol for Non-Hazardous Waste Disposal E->G No H End: Waste Disposed of Safely F->H G->H

Caption: General workflow for laboratory chemical waste disposal.

Quantitative Data

Currently, there is no publicly available quantitative data regarding the environmental fate or ecotoxicity of this compound. As the drug progresses through clinical trials and regulatory review, this information may become available in environmental risk assessments.

Key Takeaways for Safe Disposal

  • Always prioritize safety: Wear appropriate PPE when handling this compound and its waste.

  • Documentation is crucial: Maintain accurate records of waste generation and disposal.

  • When in doubt, ask: Your institution's EHS department is your primary resource for any questions regarding chemical safety and disposal.

  • Stay informed: Be aware of any updates to the safety and disposal information for this compound as it becomes more widely studied and used.

By adhering to these general principles and working closely with institutional safety resources, researchers can ensure the safe and compliant disposal of this compound waste, protecting themselves, their colleagues, and the environment.

Essential Safety and Handling Protocols for Zastaprazan

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like Zastaprazan is paramount. This document provides immediate safety, logistical, and disposal information based on available safety data sheets and general guidelines for handling chemical compounds in a laboratory setting.

Hazard Classification:

This compound has conflicting hazard classifications depending on the supplier. One safety data sheet (SDS) classifies it as harmful if swallowed (Acute toxicity, Oral - Category 4) and very toxic to aquatic life with long-lasting effects (Acute aquatic toxicity - Category 1; Chronic aquatic toxicity - Category 1)[1]. Another SDS states that it is not a hazardous substance or mixture[2]. Given this discrepancy, it is prudent to handle this compound with a high degree of caution, adhering to the more stringent safety precautions.

Occupational Exposure Limits:

There is currently no established occupational exposure limit (OEL) for this compound[2].

ParameterValue
Occupational Exposure Limit (OEL) No data available

Personal Protective Equipment (PPE)

A comprehensive approach to personal protective equipment is crucial to minimize exposure during the handling of this compound. The following table summarizes the recommended PPE.

Body PartRecommended ProtectionSpecifications & Best Practices
Hands Protective glovesWear two pairs of gloves when compounding, administering, and disposing of the compound[3]. Change gloves regularly or immediately if they are torn, punctured, or contaminated[3].
Eyes Safety goggles with side-shieldsA face shield is recommended in situations with a potential for splashing or aerosolization to provide additional skin protection[4].
Body Impervious clothing / Protective disposable gownA disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is recommended[3].
Respiratory Suitable respiratorUse in a well-ventilated area or with appropriate exhaust ventilation is required[1]. All personnel who may use a respirator must be fit-tested and trained.

Handling and Disposal Workflow

The following diagram outlines the procedural workflow for the safe handling and disposal of this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Gloves, Gown, Eye Protection) A->B C Work in a Well-Ventilated Area (e.g., Fume Hood) B->C D Handle this compound with Care (Avoid dust/aerosol formation) C->D E In Case of Spill or Exposure D->E Accident G Collect Waste in a Labeled, Sealed Container D->G Standard Procedure F Follow First-Aid Measures E->F I Decontaminate Work Surfaces F->I After First Aid H Dispose of Contaminated PPE and Materials as Hazardous Waste G->H H->I

This compound Handling and Disposal Workflow

Procedural Steps for Safe Handling

Preparation:

  • Review the Safety Data Sheet (SDS): Before handling, thoroughly read the SDS for complete safety information[5].

  • Don Appropriate PPE: Wear the recommended personal protective equipment as detailed in the table above. This includes at a minimum, safety goggles with side-shields, protective gloves, and a lab coat or impervious gown[2][5].

  • Ensure Proper Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols[1][2].

Handling:

  • Avoid direct contact with the skin, eyes, and clothing[5].

  • Prevent the formation of dust and aerosols[1][2].

  • Do not eat, drink, or smoke in the handling area[1].

  • Wash hands thoroughly after handling the compound[1][5].

First-Aid Measures:

  • If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth[1].

  • Eye Contact: Immediately flush eyes with plenty of water. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[2].

  • Skin Contact: Rinse skin with plenty of water. Remove contaminated clothing and shoes and consult a physician[2].

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support[2].

Storage:

  • Store in a tightly sealed container in a cool, well-ventilated area[1].

  • Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent[1].

Disposal:

  • Dispose of this compound and any contaminated materials, including empty containers, at an approved waste disposal facility[1].

  • Prevent the release of the substance into the environment[1].

  • Contaminated PPE should be placed in a sealed bag for disposal[3].

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.